molecular formula C12H12N2O2S B1325146 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid CAS No. 955400-50-7

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Cat. No.: B1325146
CAS No.: 955400-50-7
M. Wt: 248.3 g/mol
InChI Key: CSXUFSBJQHZIIV-UHFFFAOYSA-N
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Description

2-(4-Dimethylaminophenyl)-1,3-thiazole-4-carboxylic acid>

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXUFSBJQHZIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640661
Record name 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955400-50-7
Record name 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Introduction

The molecule 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid represents a critical scaffold in medicinal chemistry and materials science. Its structural core combines the electron-donating dimethylamino group with an electron-withdrawing carboxylic acid across a conjugated thiazole linker. This "push-pull" electronic system makes it highly valuable as:

  • A solvatochromic fluorophore: Used in biological imaging and sensing applications.

  • A pharmaceutical intermediate: The carboxylic acid serves as a handle for amide coupling to generate complex bioactive peptidomimetics or kinase inhibitors.

This guide outlines a robust, scalable synthesis pathway prioritizing high regioselectivity and purification efficiency. Unlike generic protocols, this workflow addresses specific challenges such as the stability of the dimethylamino group during oxidative cyclization and the prevention of decarboxylation during hydrolysis.

Retrosynthetic Analysis & Logic

The most reliable route to 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . While transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are possible, they often require expensive catalysts and pre-functionalized heteroaryl halides.

Retrosynthetic Logic:

  • Target Disconnection: The C-C bond between the carboxylic acid and the thiazole ring is stable; however, the heterocyclic ring itself is best assembled de novo.

  • Primary Disconnection (Hantzsch): We disconnect the thiazole ring into two components:

    • Component A (Binucleophile): 4-(Dimethylamino)thiobenzamide.

    • Component B (Electrophile): Ethyl bromopyruvate (preferred over bromopyruvic acid to prevent premature decarboxylation and improve solubility).

  • Precursor Origin: The thioamide is derived from the commercially available 4-(dimethylamino)benzonitrile via thionation.

Pathway Visualization (DOT)

Retrosynthesis Target Target: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid Ester Intermediate: Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate Ester->Target Hydrolysis (NaOH/EtOH) Thioamide Precursor A: 4-(Dimethylamino)thiobenzamide Thioamide->Ester Hantzsch Cyclization Bromopyruvate Precursor B: Ethyl Bromopyruvate Bromopyruvate->Ester + Nitrile Starting Material: 4-(Dimethylamino)benzonitrile Nitrile->Thioamide Thionation (Lawesson's Reagent)

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target acid.

Detailed Experimental Protocol

Phase 1: Thionation of the Nitrile

Objective: Convert 4-(dimethylamino)benzonitrile to 4-(dimethylamino)thiobenzamide. Rationale: The nitrile group is inert to the Hantzsch conditions. It must be converted to a thioamide to provide the necessary nucleophilic sulfur and nitrogen atoms.

  • Reagents: 4-(Dimethylamino)benzonitrile (1.0 eq), Lawesson’s Reagent (0.6 eq).

  • Solvent: Toluene (anhydrous).

  • Conditions: Reflux (110°C), 2–4 hours.

Protocol:

  • Charge a round-bottom flask with 4-(dimethylamino)benzonitrile (10 mmol) and dry toluene (50 mL).

  • Add Lawesson’s Reagent (6 mmol). Note: Lawesson's is preferred over

    
     for cleaner profiles and higher yields in electron-rich systems.
    
  • Reflux under

    
     atmosphere. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot (
    
    
    
    ) will disappear, and a lower
    
    
    yellow spot (thioamide) will appear.
  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to ~10 mL and cool to 0°C.

  • Filter the yellow solid and wash with cold toluene followed by hexanes.

  • Yield Expectation: 85–95%.

Phase 2: Hantzsch Thiazole Cyclization

Objective: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring. Mechanism: The sulfur atom attacks the


-carbon of the bromopyruvate (displacement of Br), followed by the nitrogen attacking the ketone carbonyl, dehydration, and aromatization.
  • Reagents: 4-(Dimethylamino)thiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol (absolute).

  • Conditions: Reflux, 1–2 hours.

Protocol:

  • Dissolve 4-(dimethylamino)thiobenzamide (10 mmol) in ethanol (30 mL).

  • Add ethyl bromopyruvate (11 mmol) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.

  • Heat the mixture to reflux. A solid precipitate (hydrobromide salt of the thiazole) may form initially and then redissolve or persist depending on concentration.

  • Reflux for 2 hours.

  • Workup: Cool the mixture. Neutralize carefully with saturated

    
     solution to liberate the free base.
    
  • Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

  • Yield Expectation: 70–85%.

Phase 3: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the final carboxylic acid.

  • Reagents: Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate, NaOH (2M aq).

  • Solvent: Ethanol/Water (1:1).

  • Conditions: 60°C, 1 hour.

Protocol:

  • Suspend the ester (5 mmol) in Ethanol (10 mL).

  • Add 2M NaOH (10 mL, 20 mmol).

  • Heat at 60°C. The solution should become clear as the salt forms.

  • Monitor by TLC (the acid will stay at the baseline).

  • Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4.

  • The target acid will precipitate as a yellow/orange solid.

  • Filter, wash with water, and dry under vacuum.

Process Control & Validation

To ensure scientific integrity, the intermediate and final product must be validated against specific spectral signatures.

Data Summary Table
ParameterIntermediate (Ethyl Ester)Target (Carboxylic Acid)
Appearance Yellow crystalline solidYellow/Orange powder
Melting Point 128–130°C>250°C (dec)

NMR (DMSO-

)

1.35 (t, 3H), 4.35 (q, 2H)
Acid proton broad singlet >12 ppm
Thiazole Proton Singlet at

~8.2 ppm
Singlet at

~8.1 ppm
Dimethylamino Singlet at

~3.0 ppm (6H)
Singlet at

~3.0 ppm (6H)
Solubility Soluble in DCM, EtOAc, EtOHSoluble in DMSO, DMF, basic water
Reaction Mechanism Visualization (DOT)

Mechanism Step1 Nucleophilic Attack (S attacks C-Br) Step2 Cyclization (N attacks C=O) Step1->Step2 Step3 Dehydration (- H2O) Step2->Step3 Product Thiazole Ring Formation Step3->Product

Figure 2: Mechanistic stages of the Hantzsch synthesis.[2][3][4][5][6][7]

Troubleshooting & Expert Insights

  • Thioamide Purity: If the Lawesson's reagent step yields a sticky gum, use column chromatography immediately. Residual phosphorus byproducts can inhibit the subsequent cyclization.

  • Lachrymator Handling: Ethyl bromopyruvate degrades over time, turning dark brown. Distill under reduced pressure if the reagent is old to ensure stoichiometry accuracy.

  • Decarboxylation Risk: Do not reflux the hydrolysis step (Phase 3) excessively. Thiazole-4-carboxylic acids are generally stable, but electron-rich systems can be prone to thermal decarboxylation under highly acidic conditions. Acidify at

    
    .
    

References

  • Hantzsch Thiazole Synthesis (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).
    • Title: 2-Amino-4-methylthiazole.[8]

    • URL:[Link]

  • Thioamide Synthesis via Lawesson's Reagent

    • Source: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007, 107(11), 5210–5278.
    • URL:[Link]

  • Synthesis of 2-Arylthiazole-4-carboxylates: Source: Bagley, M. C., et al. "One-step synthesis of thiazoles..." Synlett, 2004, 2615–2617. Note: Describes the condensation of thioamides with -halo- -keto esters.
  • Biological Applications of Thiazole Carboxylic Acids

    • Source: Aliabadi, A., et al. "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives..." European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

Sources

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid CAS number 955400-50-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 955400-50-7 Document Type: Technical Guide & Application Protocol Version: 2.0 (2025)

Executive Summary: The "Push-Pull" Scaffold

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CAS 955400-50-7) is a specialized heterocyclic building block characterized by a distinct electronic "push-pull" system. Comprising a strong electron-donating dimethylamino group and an electron-withdrawing thiazole-4-carboxylic acid moiety, this molecule serves as a critical intermediate in two high-value domains:

  • Medicinal Chemistry: As a bioisostere and scaffold for Xanthine Oxidase (XO) inhibitors (analogous to Febuxostat) and anticancer agents targeting specific kinase pathways.

  • Optoelectronics & Imaging: As a solvatochromic fluorophore precursor, where the intramolecular charge transfer (ICT) enables its use in ratiometric sensing and biological staining.

This guide provides a rigorous analysis of its synthesis, handling, and application, moving beyond catalog specifications to actionable laboratory protocols.

Physicochemical Profile & Structural Analysis[1][2][3][4]

The molecule's reactivity is defined by the stability of the thiazole ring and the amphoteric nature of its substituents.

Table 1: Core Technical Specifications
PropertyValue / Description
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Appearance Yellow to Orange Crystalline Solid (Conjugation-dependent)
Solubility Soluble in DMSO, DMF, warm Ethanol; Poor in Water
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.8 (Thiazole nitrogen)
LogP ~2.5 (Moderate lipophilicity)
Electronic Character Donor: Dimethylamino (-NMe₂) Acceptor: Thiazole-Carboxyl core
Expert Insight: The Oxidation Risk

Critical Note: While the thiazole ring is robust, the p-dimethylamino group is susceptible to oxidation (forming N-oxides or quinoid species) under harsh conditions. Avoid using strong oxidants (e.g., KMnO₄, CrO₃) during downstream derivatization.

Synthetic Protocol: The Hantzsch Thiazole Construction[5][6]

The most reliable route to CAS 955400-50-7 is the Hantzsch Thiazole Synthesis , reacting a thioamide with an


-haloketo ester. This protocol is optimized for yield and purity, bypassing common pitfalls like incomplete cyclization.
Phase A: Reagents & Setup
  • Precursor A: 4-(Dimethylamino)thiobenzamide (1.0 eq)

  • Precursor B: Ethyl bromopyruvate (1.1 eq) — Handle with care; lachrymator.

  • Solvent: Ethanol (Anhydrous)

  • Base: NaHCO₃ or CaCO₃ (for neutralization)

Phase B: Step-by-Step Methodology
  • Cyclization (The Hantzsch Reaction):

    • Dissolve 4-(dimethylamino)thiobenzamide in anhydrous ethanol (0.5 M concentration).

    • Add Ethyl bromopyruvate dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

    • Observation: The solution will darken, and a precipitate (the hydrobromide salt of the ester) may form.

  • Isolation of the Ester Intermediate:

    • Cool to 0°C. Filter the precipitate.

    • If no precipitate forms, neutralize with saturated NaHCO₃ solution to pH 8 to precipitate the free base ester.

    • Recrystallize from Ethanol/Water.

  • Hydrolysis to Carboxylic Acid (Target Molecule):

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at 60°C for 3 hours.

    • Acidification: Carefully acidify with 1M HCl to pH 3–4. The target acid (CAS 955400-50-7) will precipitate as a yellow/orange solid.

    • Filter, wash with cold water, and dry under vacuum over P₂O₅.

Phase C: Self-Validating Quality Control
  • NMR Check: Look for the thiazole singlet proton at

    
     ~8.1–8.3 ppm.
    
  • Purity Check: HPLC peak area >98% at 254 nm.

  • Fluorescence Check: Dissolve a trace amount in DCM; it should exhibit strong blue-green fluorescence under UV (365 nm), confirming the intact push-pull system.

Visualization: Synthesis & Pharmacophore Logic

The following diagrams illustrate the synthetic pathway and the pharmacophore logic used in drug design (specifically for Xanthine Oxidase inhibition).

G cluster_0 Pharmacophore Features Thioamide 4-(Dimethylamino) thiobenzamide Intermediate Thiazole Ester (Intermediate) Thioamide->Intermediate Reflux, EtOH (Hantzsch Cyclization) Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate Target Target Acid (CAS 955400-50-7) Intermediate->Target LiOH, THF/H2O (Hydrolysis) Donor Dimethylamino (Hydrophobic/Donor) Core Thiazole Ring (Pi-Stacking) Donor->Core ICT Anchor Carboxylic Acid (H-Bond/Ionic Interaction) Core->Anchor

Caption: Top: Synthetic route via Hantzsch cyclization. Bottom: Pharmacophore map highlighting the electronic communication (ICT) and binding domains.

Applications in Drug Discovery & Materials[7]

Medicinal Chemistry: The Febuxostat Analog

This molecule is a structural analog of Febuxostat (a potent non-purine xanthine oxidase inhibitor).

  • Mechanism: The carboxylic acid anchors the molecule in the solvent channel of the enzyme via hydrogen bonding to Arg880 or Thr1010. The thiazole ring positions the phenyl group in the hydrophobic pocket.

  • Optimization: Researchers utilize the dimethylamino group to probe the hydrophobic pocket's depth or replace it with other alkyl/aryl ethers to tune potency.

Fluorescence & Imaging

Due to the Twisted Intramolecular Charge Transfer (TICT) state:

  • Solvatochromism: The emission wavelength shifts significantly based on solvent polarity (Red shift in polar solvents).

  • Usage: It serves as a ratiometric probe for protein binding studies (e.g., Albumin binding) where the local environment restricts rotation, enhancing quantum yield.

References

  • Synthesis & Class Overview: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Medicinal Application (XO Inhibitors): Song, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. [1]

  • Anticancer Derivatives: Aliabadi, A., et al. (2010).[2] "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • Thiazole Synthesis Review: "Thiazole Synthesis - Hantzsch Method." Organic Chemistry Portal.

Sources

The Rise of a Privileged Scaffold: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a multitude of clinically significant drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing targeted therapeutics. This guide delves into a specific, highly versatile class of thiazole derivatives built upon the 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid core. We will explore the synthetic rationale, key therapeutic applications, structure-activity relationships (SAR), and the future trajectory of these compounds, with a primary focus on their groundbreaking role in combating neurodegenerative diseases and their emerging potential in oncology.

The Core Architecture: Understanding the Molecular Asset

The 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid moiety is more than a simple chemical entity; it is a pre-validated platform for therapeutic innovation. Its power lies in the synergistic combination of its three key components:

  • The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and serves as a rigid linker. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • The 4-(Dimethylamino)phenyl Group: This electron-donating group is critical. It enhances the molecule's electron density and often plays a crucial role in modulating its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB) — a critical feature for neuro-therapeutics. This group is a common feature in ligands designed to bind amyloid-beta (Aβ) plaques.[2]

  • The Carboxylic Acid at C4: This functional group is the primary "handle" for synthetic elaboration. It provides a convenient point for creating diverse libraries of derivatives, typically amides, through well-established coupling chemistry.[3] This allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties.

This scaffold's conjugated structure also endows it with intrinsic fluorescent properties, making it a valuable tool in the development of imaging agents and biological probes.[3]

Synthetic Strategy: A Validated Pathway to Innovation

The construction of these derivatives typically follows a robust and well-established synthetic pathway, primarily centered around the Hantzsch thiazole synthesis. This multi-step process provides a reliable and scalable route to the core structure and its subsequent analogs.

General Synthetic Workflow

The overall strategy involves three main phases: formation of the core thiazole ring, derivatization of the carboxylic acid, and final product isolation.

G cluster_0 Phase 1: Thiazole Ring Formation cluster_1 Phase 2: Hydrolysis & Activation A 4-(Dimethylamino)thiobenzamide C 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylate A->C Hantzsch Synthesis (e.g., Ethanol, Reflux) B Ethyl Bromopyruvate B->C D Core Carboxylic Acid C->D Saponification (e.g., NaOH, H2O/EtOH) F Final Amide Derivative D->F Amide Coupling (e.g., EDCI, HOBt) E Amine (R-NH2) E->F

Figure 1: General workflow for the synthesis of 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid amide derivatives.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes a self-validating system for synthesizing a target compound, ensuring reproducibility and purity.

Step 1: Synthesis of 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid (Core)

  • To a solution of 4-(dimethylamino)thiobenzamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. The resulting ethyl ester often precipitates and can be collected by filtration.

  • Suspend the crude ethyl ester in a mixture of ethanol and 1M sodium hydroxide solution (3.0 eq).

  • Stir the mixture at 60°C for 2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the mixture and acidify to pH 3-4 with 1M hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure core acid.

Step 2: Amide Coupling

  • Dissolve the core carboxylic acid (1.0 eq), a selected primary or secondary amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final amide derivative.

Therapeutic Applications in Neurodegenerative Disease

The primary arena where these derivatives have demonstrated profound potential is in the diagnosis and treatment of Alzheimer's Disease (AD). Their molecular architecture is uniquely suited to interact with the key pathological hallmarks of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.

Amyloid-Beta (Aβ) Plaque Imaging Agents

The development of non-invasive imaging agents to visualize Aβ plaques in the brain is crucial for the early diagnosis of AD and for monitoring therapeutic efficacy. Derivatives of the 2-phenylthiazole and related benzothiazole scaffolds have been instrumental in this field.

Mechanism of Action: The planar, hydrophobic nature of the 2-phenylthiazole core allows it to intercalate into the cross-β-sheet structures characteristic of Aβ fibrils. The dimethylamino group enhances lipophilicity, facilitating passage across the blood-brain barrier, a prerequisite for any central nervous system (CNS) imaging agent. Upon binding, the radiolabeled derivative can be detected by Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

G BBB Blood-Brain Barrier (BBB) Tracer_blood Radiolabeled Thiazole Derivative (in bloodstream) Tracer_brain Derivative (in brain) Tracer_blood->Tracer_brain Crosses BBB Abeta Amyloid-Beta (Aβ) Plaque Tracer_brain->Abeta Binds to Plaque PET PET Scanner Detection Abeta->PET Emits Positron Signal

Figure 2: Conceptual workflow of a thiazole-based PET agent for imaging amyloid-beta plaques.

Several novel benzoxazole derivatives sharing the 4-(dimethylamino)phenyl fragment have shown low-nanomolar binding affinities for Aβ aggregates.[2] For instance, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide demonstrated a Ki of 9.3 nM.[2] While this specific compound did not show significant BBB penetration, it validates the core's high affinity for the target.[2] The development of 99mTc-labeled 2-(4′-aminophenyl)benzothiazole derivatives for SPECT imaging further underscores the versatility of this scaffold, with some compounds showing high binding affinity (Ki = 13.6 ± 4.8 nM) and notable brain retention in transgenic AD mouse models.[4]

Table 1: In Vitro Binding Affinities of Thiazole/Benzothiazole Derivatives to Aβ Aggregates

Compound ClassDerivative ExampleTargetBinding Affinity (Ki, nM)Reference
BenzoxazoleN-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamideAβ1-409.3[2]
Benzothiazole99mTc-Cyclopentadienyl-2-(4′-aminophenyl)benzothiazoleAβ4213.6[4]
Tau Pathology Imaging

The deposition of hyperphosphorylated tau protein into NFTs is another defining feature of AD and other "tauopathies".[5] The development of tracers that can selectively image tau pathology is a major goal in the field. While Aβ imaging agents were developed first, the focus has expanded to include tau-selective ligands. Some derivatives based on quinoline and benzimidazole structures have been identified as promising candidates for tau imaging.[6] The structural similarities suggest that the 2-phenylthiazole scaffold can be optimized for this purpose as well, potentially by altering side-chain composition to achieve selectivity for tau aggregates over Aβ fibrils.[6] Next-generation PET radiotracers like ¹⁸F-MK6240 and ¹⁸F-PI2620 have already shown higher binding and greater selectivity for tau tangles compared to the first-generation FDA-approved agent.[7]

Cholinesterase Inhibition

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine contributes to the cognitive decline seen in AD.[8] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.

Mechanism of Action & SAR: Thiazolylhydrazone derivatives have been designed to act as potent AChE inhibitors.[8][9] Molecular docking studies reveal that these compounds can bind effectively within the AChE active site, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[9] Structure-activity relationship studies have shown that specific substitutions are critical for high potency. For example, in a series of thiazolylhydrazone derivatives, compound 2i emerged as the most active agent, with an AChE inhibitory activity comparable to the reference drug donepezil.[8][9]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

CompoundR Group SubstitutionIC₅₀ (µM) for AChEReference
2a 4-Fluorophenyl0.063 ± 0.003[8]
2b 4-Chlorophenyl0.056 ± 0.002[8]
2e 4-Nitrophenyl0.040 ± 0.001[8]
2g 4-(Dimethylamino)phenyl0.031 ± 0.001[8]
2i Naphthalen-2-yl0.028 ± 0.001[8][9]
Donepezil (Reference Drug)~0.025[8][9]

The data clearly indicates that bulky, aromatic substituents like the naphthalen-2-yl group in compound 2i significantly enhance inhibitory potency.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This protocol provides a reliable method for assessing the anticholinesterase activity of synthesized compounds.

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (at various concentrations).

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 125 µL of DTNB solution and 25 µL of ATCI substrate solution.

  • Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the increase in absorbance.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control well (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Applications in Oncology

While the focus has been on neurodegeneration, the 2-phenylthiazole-4-carboxamide scaffold has also demonstrated significant potential as a cytotoxic agent against various human cancer cell lines.[10]

Structure-Activity Relationship in Cancer: Studies on a series of these derivatives revealed that substitutions on the N-phenyl ring of the carboxamide moiety significantly impact anticancer activity.

  • Against HT-29 (Colon) and T47D (Breast) cancer cells: A 2-methoxy substituent on the N-phenyl ring maintained high activity.[10]

  • Against Caco-2 (Colorectal) cells: A 4-methoxy group led to improved activity.[10]

  • Broad-Spectrum Activity: A 3-fluoro analog showed good cytotoxic profiles against all tested cell lines, with IC₅₀ values below 10 µg/mL.[10]

In another study focusing on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the SKNMC (Neuroblastoma) cell line was particularly susceptible. Compound 4c , featuring a para-nitro group, exhibited the best anticancer activity, suggesting that strong electron-withdrawing groups on the N-phenyl ring may be crucial for potency against certain cancer types.[11]

Table 3: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives

Cell LineCompoundKey SubstitutionCytotoxic Activity (IC₅₀)Reference
HT-29, T47D-2-MethoxyPotent[10]
Caco-2-4-MethoxyImproved[10]
Multiple-3-Fluoro< 10 µg/mL[10]
SKNMC4c 4-NitroMost Potent in Series[11]

Conclusion and Future Perspectives

The 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid core represents a remarkably fruitful scaffold in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of high-affinity ligands for challenging targets in neurodegeneration and oncology.

Future Directions:

  • Optimizing for Selectivity: Future work should focus on fine-tuning the scaffold to achieve greater selectivity, particularly for different isoforms of tau protein, which would be invaluable for the differential diagnosis of tauopathies.

  • Improving Pharmacokinetics: While the core structure has good potential for BBB penetration, systematic ADME (absorption, distribution, metabolism, and elimination) studies are needed to optimize the in vivo behavior of lead compounds, reducing off-target effects and improving brain residence time for imaging agents.

  • Exploring New Targets: The inherent biological activity of the thiazole ring suggests that libraries based on this core could be screened against other targets, such as kinases or protein-protein interactions, potentially uncovering entirely new therapeutic applications.

This guide has illuminated the established value and future promise of this chemical class. For researchers and drug development professionals, the 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid scaffold is not just a starting point, but a validated pathway toward discovering the next generation of diagnostics and therapeutics.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Herth, M. M., Kramer, V., Gündel, D., Gsell, W., Riederer, P., & Deckert, J. (2010). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 18(23), 8377–8385. [Link]

  • Allied Academies. (n.d.). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. Retrieved from a source providing insights into SAR for AD.
  • Choi, H., & Kim, S. E. (2020). Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. Biomolecules & Therapeutics, 28(1), 13–22. [Link]

  • MySkinRecipes. (n.d.). 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. MySkinRecipes. Retrieved from a commercial supplier detailing uses of the chemical.
  • AbacipharmTech. (n.d.). 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. AbacipharmTech.
  • Aziz, M., Panda, S. S., & Yar, M. S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1746. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5792–5796. [Link]

  • ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. ResearchGate.
  • Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(1), 253-256.
  • Aliabadi, A., Mohammadi-Farani, A., Foroumadi, A., & Kashani, M. R. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 267–273. [Link]

  • Leuzy, A., Zimmer, E. R., & Rosa-Neto, P. (2021). The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Laha, J. K., Zhang, X., Qiao, L., Liu, M., Chatterjee, S., Robinson, S., Kosik, K. S., & Cuny, G. D. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098–2101. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.
  • Society of Nuclear Medicine and Molecular Imaging. (2025, January 28). New Radiotracers Outperform FDA-Approved Imaging Agent in Detecting Tau Tangles. SNMMI.
  • White, P. B., Ye, Y., & Wang, Z. (2018). 2-(4-Hydroxyphenyl)benzothiazole Dicarboxylate Ester TACN Chelators for 64Cu PET imaging in Alzheimer's Disease. Dalton Transactions, 47(39), 13816–13820. [Link]

  • National Center for Biotechnology Information. (2012, November 14). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. NCBI Bookshelf.
  • Papagiannopoulou, D., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. Molecular Pharmaceutics, 14(11), 3847–3855. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Chemical structure of currently available tau radiotracers. ResearchGate.
  • Iaccarino, L., et al. (2021). Imaging of Tauopathies with PET Ligands: State of the Art and Future Outlook. Journal of Nuclear Medicine, 62(5), 591–601. [Link]

  • White, P. B., Ye, Y., & Wang, Z. (2018). Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators for 64Cu PET Imaging in Alzheimer's Disease. ChemRxiv. Preprint.
  • Mustafaa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4504. [Link]

Sources

Strategic Scaffold Design: The Discovery and Synthesis of Novel 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike simple thiazoles, the presence of the C4-carboxylate provides a critical handle for peptidomimetic design, while the C2-amine offers a site for modulating solubility and hydrogen-bonding capability.

This guide details the rational design, robust synthesis, and structural validation of these derivatives, moving beyond basic literature to provide field-tested protocols for high-value intermediate generation.

Synthetic Architecture & Mechanism

The foundation of this synthesis is the Hantzsch Thiazole Synthesis , a condensation reaction between an


-halocarbonyl and a thioamide.[1] To achieve the specific 4-carboxylic acid functionality, ethyl bromopyruvate  is the requisite electrophile.
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration.

HantzschMechanism Start Ethyl Bromopyruvate (Electrophile) Inter S-Alkylated Intermediate Start->Inter SN2 Attack Thiourea Thiourea (Nucleophile) Thiourea->Inter Cyclic Hydroxy-thiazoline Intermediate Inter->Cyclic Cyclization (-HBr) Product Ethyl 2-amino-1,3- thiazole-4-carboxylate Cyclic->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch synthesis using ethyl bromopyruvate.

Strategic Diversification Points

Once the core scaffold (Ethyl 2-amino-1,3-thiazole-4-carboxylate) is synthesized, it serves as a divergent intermediate:

  • C2-Amine Modification: Acylation, Schiff base formation, or alkylation to target hydrophobic pockets.

  • C4-Ester Hydrolysis: Conversion to the free acid for amide coupling (peptidomimetics).

Detailed Experimental Protocols

Protocol A: Core Scaffold Synthesis (Hantzsch Condensation)

Target: Ethyl 2-amino-1,3-thiazole-4-carboxylate

Rationale: This protocol utilizes ethanol as a solvent to facilitate the precipitation of the hydrobromide salt, ensuring high purity without chromatography.

Reagents:

  • Ethyl bromopyruvate (90% purity)[2]

  • Thiourea (1.1 equivalents)

  • Absolute Ethanol[2]

  • Ammonium Hydroxide (for neutralization)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (3.8 g, 50 mmol) in Absolute Ethanol (50 mL) .

  • Addition: Add Ethyl bromopyruvate (6.3 mL, ~50 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; mild cooling may be required.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate (the HBr salt) often forms.

  • Neutralization: Pour the mixture into ice-water (100 mL). Adjust pH to ~8-9 using Ammonium Hydroxide or saturated

    
     solution. The free base will precipitate as a yellowish solid.
    
  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (4:1) if necessary.[3]

    • Typical Yield: 75-85%

    • Melting Point: 160–162 °C [1].[2]

Protocol B: C4-Diversification (Amide Coupling)

Target: 2-Amino-N-aryl-thiazole-4-carboxamides

Rationale: Direct aminolysis of the ester is slow. Hydrolysis to the acid followed by HATU activation is preferred for sterically hindered amines.

  • Hydrolysis: Treat the ethyl ester (Protocol A) with 2N NaOH in MeOH/THF (1:1) at 60°C for 2 hours. Acidify with 1N HCl to precipitate the 2-amino-1,3-thiazole-4-carboxylic acid .

  • Coupling:

    • Dissolve the acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

    • Add the target Amine (1.1 eq). Stir at RT for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq), 
    
    
    
    , and Brine. Dry over
    
    
    .

Structural Characterization & Validation

To ensure scientific integrity, the following spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Insight
1H NMR Singlet

7.40 - 7.60 ppm
The C5-H proton of the thiazole ring. Absence indicates ring failure or C5-substitution.
1H NMR Broad Singlet

7.00 - 7.50 ppm
The C2-

protons (exchangeable with

).
IR 1680 - 1720

C=O stretch (Ester or Acid).
IR 3100 - 3400

N-H stretching vibrations (primary amine).

Self-Validation Check: If the NMR shows a multiplet in the aromatic region but lacks the distinct C5 singlet, check for contamination with unreacted bromopyruvate derivatives or ring-opening decomposition.

Structure-Activity Relationship (SAR) & Biological Context[4][5]

The 2-aminothiazole-4-carboxylate scaffold is highly tunable. Recent studies highlight its efficacy in antimicrobial and anticancer domains.[4]

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing biological activity based on the core scaffold.

SAR_Logic Core 2-Amino-1,3-Thiazole-4-COOH (Scaffold) C2_Mod C2-Amine Modifications Core->C2_Mod Lipophilicity Tuning C4_Mod C4-Carboxyl Modifications Core->C4_Mod Target Binding Schiff Schiff Bases (Antimicrobial/Antifungal) C2_Mod->Schiff Acyl N-Acylation (Kinase Inhibition) C2_Mod->Acyl Amide Amide Coupling (Peptidomimetics) C4_Mod->Amide Hydrazide Hydrazides (Anti-inflammatory) C4_Mod->Hydrazide

Figure 2: SAR optimization pathways for the thiazole-4-carboxylic acid scaffold.

Biological Applications[4][5][6][7][8][9][10]
  • Antimicrobial: Schiff base derivatives at the C2 position (e.g., salicylaldehyde condensation) have shown potent activity against S. aureus and C. albicans by disrupting cell wall synthesis [1, 2].

  • Anticancer: Amide derivatives at C4, particularly those linked to benzothiazoles or pyrazoles, act as CDK-8 and EGFR inhibitors, inducing apoptosis in MCF-7 and HepG2 cell lines [3, 4].

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central (PMC). Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI). Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

Sources

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Pharmaceutical Intermediates and Bio-Imaging Probes[1]

Executive Summary: The "Push-Pull" Advantage

In the landscape of heterocyclic building blocks, 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid (hereafter referred to as DAPT-CA ) occupies a unique niche.[1] Unlike simple phenylthiazoles, the inclusion of the para-dimethylamino group creates a strong intramolecular charge transfer (ICT) system.[1] This "push-pull" electronic architecture—where the dimethylamino group acts as a donor and the thiazole-carboxylic acid moiety acts as an acceptor—endows the molecule with dual utility:

  • Pharmacological Potency: It serves as a bioisostere for various enzyme inhibitors (e.g., Xanthine Oxidase, CYP51), offering improved solubility and binding affinity over non-substituted analogs.[1]

  • Photophysical Utility: The conjugated system exhibits solvatochromic fluorescence, making it a valuable scaffold for "theranostic" agents (molecules that combine therapy and diagnostic imaging).

This guide details the synthesis, reactivity, and strategic application of DAPT-CA in modern drug development.[1]

Molecular Architecture & Reactivity Profile

To effectively utilize DAPT-CA, one must understand its electronic distribution.[1] The thiazole ring is electron-deficient (π-deficient), while the dimethylamino-phenyl group is electron-rich.

FeatureChemical ConsequenceApplication Utility
C4-Carboxylic Acid High reactivity for amide coupling/esterification.[1]Attachment point for drug pharmacophores or solubilizing tails.
Dimethylamino Group Strong electron donor (+M effect).[1]Increases basicity; generates fluorescence; enhances lipophilicity.
Thiazole Nitrogen Weakly basic; H-bond acceptor.[1]Critical for binding in enzyme pockets (e.g., Serine/Histidine residues).
Planarity High degree of conjugation.Intercalation potential; rigid spacer in peptidomimetics.
Synthetic Methodology: The Hantzsch Thiazole Route[2][3][4][5][6]

The most robust route to DAPT-CA is the Hantzsch Thiazole Synthesis . While many commercial vendors supply the final acid, in-house synthesis allows for the introduction of isotopic labels or specific side-chain modifications.

3.1. Retrosynthetic Analysis

The synthesis disconnects the thiazole ring into two primary components:

  • Thioamide Component: 4-(Dimethylamino)thiobenzamide.

  • Alpha-Halo Carbonyl Component: Ethyl bromopyruvate (followed by hydrolysis).

3.2. Synthetic Workflow Diagram

The following diagram illustrates the optimized pathway from the nitrile precursor to the final carboxylic acid.

HantzschSynthesis Start 4-(Dimethylamino) benzonitrile Thioamide 4-(Dimethylamino) thiobenzamide Start->Thioamide Thionation Intermediate Thiazole Ester Intermediate Thioamide->Intermediate Cyclization Product DAPT-CA (Final Acid) Intermediate->Product Saponification Reagent1 Ammonium Sulfide (DMF, RT) Reagent2 Ethyl Bromopyruvate (EtOH, Reflux) Reagent3 NaOH / H2O (Hydrolysis)

Figure 1: Step-wise synthesis of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid via Hantzsch cyclization.

Pharmaceutical Applications & SAR Logic
4.1. Anticancer Agents (Tubulin & Kinase Inhibition)

Derivatives of 2-phenylthiazole-4-carboxylic acid have shown significant cytotoxicity against breast (T47D) and colorectal (HT-29) cancer lines [1].[1] The carboxylic acid moiety is typically converted into an amide , which serves as a linker to lipophilic tails or other heterocyclic pharmacophores.[1]

  • Mechanism: The thiazole ring mimics the purine ring of ATP, allowing it to dock into the ATP-binding sites of kinases.

  • Optimization: The para-dimethylamino group enhances cellular permeability compared to unsubstituted phenyl rings.

4.2. Antifungal CYP51 Inhibitors

Similar to the mechanism of Isavuconazole, thiazole-based carboxylates are precursors to potent CYP51 (lanosterol 14α-demethylase) inhibitors [2].[1]

  • Strategy: Coupling DAPT-CA with azole-containing amines creates "Dual-Pharmacophore" drugs that bind both the heme iron (via the azole) and the hydrophobic access channel (via the dimethylaminophenyl group).

4.3. Structure-Activity Relationship (SAR) Map

SAR_Logic Core DAPT-CA Scaffold Pos2 Position 2: Dimethylamino-Phenyl Core->Pos2 Pos4 Position 4: Carboxylic Acid Core->Pos4 Ring Thiazole Ring (N/S Heteroatoms) Core->Ring Fluorescence Fluorescence/Imaging (Push-Pull System) Pos2->Fluorescence Lipophilicity Lipophilicity Tuning (Membrane Permeability) Pos2->Lipophilicity Conjugation Amide Coupling (Drug Delivery) Pos4->Conjugation Binding H-Bond Acceptor (Kinase Hinge Region) Ring->Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the DAPT-CA scaffold.[1]

Detailed Experimental Protocol

Expert Note: The critical failure point in this synthesis is the "bis-alkylation" of the thioamide sulfur if the stoichiometry of the bromopyruvate is not controlled. The protocol below uses a slight excess of thioamide to prevent this.

Step 1: Synthesis of 4-(Dimethylamino)thiobenzamide
  • Reagents: 4-(Dimethylamino)benzonitrile (10 mmol), Ammonium Sulfide (20% aq. solution, 15 mmol), DMF (20 mL).

  • Procedure: Dissolve the nitrile in DMF. Add ammonium sulfide dropwise.

  • Condition: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot will disappear, replaced by a lower Rf yellow spot (thioamide).

  • Workup: Pour into ice water (100 mL). The yellow precipitate is filtered, washed with cold water, and dried.

    • Checkpoint: Yield should be >90%. Melting point approx 198-200°C.

Step 2: Hantzsch Cyclization to Ethyl Ester
  • Reagents: Thioamide from Step 1 (10 mmol), Ethyl Bromopyruvate (10.5 mmol), Ethanol (anhydrous, 50 mL).

  • Procedure: Dissolve thioamide in ethanol. Add ethyl bromopyruvate dropwise at room temperature.

  • Reaction: Reflux for 2-4 hours.

  • Observation: The solution will darken. Upon cooling, the hydrobromide salt of the thiazole ester may precipitate.

  • Neutralization: Evaporate ethanol. Resuspend residue in water.[1][2] Neutralize with saturated NaHCO3 to pH 8. Extract with EtOAc, dry over Na2SO4, and concentrate.[1]

Step 3: Hydrolysis to DAPT-CA
  • Reagents: Thiazole ester (from Step 2), NaOH (2M, 20 mL), Ethanol (20 mL).

  • Procedure: Mix ester with NaOH/Ethanol. Stir at 50°C for 2 hours.

  • Workup: Evaporate ethanol. The aqueous layer is cooled in an ice bath.

  • Acidification: Acidify carefully with 1M HCl to pH 3-4.

  • Isolation: The target acid (DAPT-CA) will precipitate as a yellow/orange solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.

Characterization Data (Typical):

  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-d6): δ 12.8 (br s, 1H, COOH), 8.35 (s, 1H, Thiazole-H), 7.85 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.01 (s, 6H, N(CH3)2).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water; soluble in basic aqueous buffers.

References
  • Aliabadi, A., et al. (2010).[1][3] "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 45(11), 5384–5389.

  • Wang, J., et al. (2019). "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Thiazolreihe)." Berichte der deutschen chemischen Gesellschaft.
  • Kashyap, S.J., et al. (2012). "Synthesis of 2-substituted-4-thiazolyl carboxylic acids." Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Structure-Activity Relationship of 2-Arylthiazole-4-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylthiazole-4-carboxylic acid amide scaffold represents a privileged structure in medicinal chemistry, characterized by its rigid aromatic core and versatile hydrogen-bonding capability. Unlike its saturated counterpart (thiazolidine), the fully aromatic thiazole ring offers enhanced metabolic stability and distinct pi-stacking interactions within protein binding pockets.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its anticancer and antimicrobial applications. We dissect the Structure-Activity Relationship (SAR) governing its potency, detail robust synthetic protocols, and map the molecular mechanisms driving its biological activity.

Chemical Synthesis: The Hantzsch Pathway

To explore the SAR of this scaffold, a reliable synthetic route is essential. The Hantzsch Thiazole Synthesis remains the gold standard for generating the 2-arylthiazole-4-carboxylate core, offering high yields and regioselectivity.

Synthetic Workflow

The synthesis proceeds in three distinct stages: Cyclization, Hydrolysis, and Amidation.

SynthesisPathway Start Thiobenzamide (Ar-CSNH2) Inter1 Ethyl 2-arylthiazole- 4-carboxylate Start->Inter1 Reflux (EtOH) Cyclization Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 2-Arylthiazole- 4-carboxylic Acid Inter1->Inter2 LiOH / THF:H2O Hydrolysis End 2-Arylthiazole-4- carboxamide Inter2->End R-NH2, EDCI, HOBt Amide Coupling

Figure 1: Step-wise synthesis of 2-arylthiazole-4-carboxamides via the Hantzsch method.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-arylthiazole-4-carboxamides is dictated by three pharmacophoric regions: the Aryl Head (C2) , the Thiazole Core , and the Amide Tail (C4) .

The SAR Map

The following diagram visualizes the impact of structural modifications on anticancer potency (specifically against Caco-2 and HT-29 cell lines).

Figure 2: SAR analysis highlighting critical substitution patterns for biological activity.

Quantitative Data Summary

The table below synthesizes cytotoxicity data (IC₅₀ in µM) for key derivatives against human cancer cell lines [1, 2].

Compound IDR1 (C2-Aryl)R2 (Amide-N)Caco-2 (Colorectal)HT-29 (Colon)T47D (Breast)SAR Insight
TZ-1 PhenylPhenyl> 50> 5045.2Unsubstituted core is weak.
TZ-4 4-OMe-PhenylPhenyl4.8 12.18.54-OMe drastically improves potency.
TZ-7 3-F-PhenylPhenyl8.26.5 5.9 3-F confers broad-spectrum activity.
TZ-12 3-Indolyl4-Cl-Phenyl10.515.211.0Indole bioisostere is viable but less potent than substituted phenyls here.

Technical Insight: The enhancement in activity with the 4-methoxy group suggests a specific hydrophobic or H-bond acceptor interaction in the binding pocket of the target protein (likely a kinase or tubulin system). Conversely, the 3-fluoro substitution likely improves metabolic stability and lipophilicity, facilitating cellular entry.

Mechanism of Action: Antiproliferative Signaling

While specific targets vary by derivative, the primary mechanism for the anticancer activity of 2-arylthiazole-4-carboxamides involves the induction of apoptosis via the intrinsic mitochondrial pathway.

Mechanism Compound 2-Arylthiazole-4-carboxamide Target Target Binding (e.g., Tubulin/Kinase) Compound->Target Inhibition Mito Mitochondrial Depolarization Target->Mito Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Figure 3: Proposed mechanism of action leading to apoptotic cell death.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Methoxyphenyl)thiazole-4-carboxylic Acid

Validation: This protocol ensures the generation of the high-purity acid intermediate required for SAR library generation.

  • Reagents: 4-Methoxythiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

  • Cyclization: Dissolve thioamide in ethanol. Add ethyl bromopyruvate dropwise. Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Evaporate solvent.[1] Recrystallize the ester from EtOH.

  • Hydrolysis: Dissolve ester in THF:Water (1:1). Add LiOH (3.0 eq). Stir at RT for 12 hours.

  • Isolation: Acidify with 1N HCl to pH 2. Filter the white precipitate. Wash with cold water and dry under vacuum.

    • Expected Yield: >85%[1][2][3]

    • QC Check: ¹H NMR (DMSO-d₆) should show loss of ethyl ester signals (quartet ~4.3 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation: Standard colorimetric assay to determine IC₅₀ values.

  • Seeding: Seed cells (Caco-2, HT-29) in 96-well plates at 5,000 cells/well. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Maintain DMSO < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Future Perspectives

The 2-arylthiazole-4-carboxamide scaffold is evolving beyond simple cytotoxicity.

  • Xanthine Oxidase Inhibition: The carboxylic acid precursor (before amide coupling) has shown nanomolar potency against Xanthine Oxidase, offering a dual-targeting strategy for cancer-associated hyperuricemia [3].

  • PROTACs: The rigid thiazole core is an ideal linker or warhead attachment point for Proteolysis Targeting Chimeras (PROTACs), particularly for degrading specific kinases.

References

  • Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. Source: PubMed / NIH URL:[Link]

  • 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Source: PMC / NIH URL:[Link]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: PubMed URL:[Link]

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Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: A Novel Thiazole-Based Fluorogenic Probe for Amyloid-β Imaging

The deposition of amyloid-beta (Aβ) aggregates is a key pathological hallmark of Alzheimer's disease (AD)[1][2]. The development of fluorescent probes capable of specifically binding to these structures in living cells is crucial for understanding the disease's progression and for the development of novel therapeutics[3][4][5]. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid, hereafter referred to as DPTCA, is a novel fluorescent probe with a thiazole-based structure. Thiazole derivatives have shown a broad spectrum of biological activities and are core structures in various bioactive compounds[6][7][8]. The structural motif of DPTCA, particularly the 2-arylthiazole component, is analogous to other known amyloid-binding agents, suggesting its potential as a specific marker for Aβ aggregates[9].

This document provides a comprehensive guide for the application of DPTCA in live-cell imaging to detect and analyze Aβ deposits. We will delve into the hypothesized mechanism of action, detailed protocols for cell preparation and staining, imaging parameters, and data interpretation.

Mechanism of Action: Environment-Sensitive Fluorophore

DPTCA is hypothesized to act as a fluorogenic sensor, exhibiting low fluorescence in aqueous environments and a significant increase in quantum yield upon binding to the hydrophobic pockets of Aβ aggregates. This "light-up" property is characteristic of many amyloid-binding dyes, such as Thioflavin T (ThT)[1][10]. The proposed mechanism involves the restriction of intramolecular rotation of the dimethylamino-phenyl group relative to the thiazole ring upon binding to Aβ fibrils. In solution, the free rotation of these components leads to non-radiative decay pathways, quenching fluorescence. However, within the rigidifying environment of Aβ aggregates, this rotation is hindered, forcing the excited molecule to decay via fluorescence emission.

I. Probe Preparation and Handling

1.1. Reconstitution of DPTCA

  • Solvent Selection: DPTCA is sparingly soluble in aqueous buffers. It is recommended to prepare a stock solution in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 1-10 mM stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of DPTCA in DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.

1.2. Preparation of Working Solution

  • Dilution: On the day of the experiment, dilute the DMSO stock solution to the desired final working concentration in a serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Final Concentration: The optimal working concentration should be determined empirically for each cell type and experimental condition. A starting concentration range of 1-10 µM is recommended. High concentrations may lead to non-specific staining or cytotoxicity.

II. Live-Cell Imaging Protocol

This protocol is designed for cultured neuronal cells (e.g., SH-SY5Y, primary neurons) or other cell lines capable of internalizing or being exposed to exogenous Aβ.

2.1. Cell Preparation

  • Cell Seeding: Plate cells onto a suitable imaging vessel, such as glass-bottom dishes or chambered coverslips, at a density that will result in 50-70% confluency at the time of imaging[11].

  • Induction of Aβ Aggregation (if applicable): If your cell model requires induction of Aβ aggregation, treat the cells with pre-aggregated Aβ oligomers or fibrils, or use a genetically modified cell line that overexpresses Aβ.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for imaging.

2.2. Staining Procedure

  • Wash: Gently wash the cells twice with pre-warmed serum-free medium or imaging buffer to remove any residual serum, which can interfere with staining.

  • Probe Incubation: Add the DPTCA working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and the concentration of the probe.

  • Wash (Optional): For initial experiments, a wash step after incubation can help to reduce background fluorescence. Wash the cells twice with pre-warmed imaging buffer. However, like some other amyloid probes, DPTCA may exhibit "no-wash" properties where the fluorescence of the unbound probe is negligible[1].

2.3. Image Acquisition

  • Microscopy: Use a fluorescence microscope or a confocal laser scanning microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)[5][11].

  • Filter Sets: Based on the structural similarity to other thiazole-based dyes, the following filter sets are recommended as a starting point. Optimal excitation and emission wavelengths should be determined experimentally.

    • Excitation: 405 nm or 488 nm laser line.

    • Emission: 450-550 nm or 500-600 nm.

  • Imaging Parameters:

    • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

    • Acquire images using a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • For kinetic studies, a time-lapse imaging series can be acquired.

III. Data Interpretation and Expected Results

  • Positive Staining: Cells containing Aβ aggregates should exhibit bright, punctate fluorescence, localized to specific cellular compartments (e.g., lysosomes) or extracellular plaques[2].

  • Negative Control: Untreated cells or cells not expressing Aβ should show minimal background fluorescence.

  • Co-localization: To confirm the specificity of DPTCA for Aβ, co-localization studies with established Aβ markers (e.g., immunofluorescence with an anti-Aβ antibody) can be performed in fixed cells.

IV. Quantitative Data Summary

ParameterRecommended RangeNotes
DPTCA Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
DPTCA Working Concentration 1-10 µMOptimize for each cell type.
Incubation Time 15-60 minutesLonger times may increase background.
Excitation Wavelength ~405-488 nmTo be determined empirically.
Emission Wavelength ~450-600 nmTo be determined empirically.

V. Experimental Workflow and Diagrams

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on imaging dish cell_culture Culture to 50-70% confluency cell_seeding->cell_culture abeta_induction Induce Aβ aggregation (optional) cell_culture->abeta_induction wash1 Wash with serum-free medium abeta_induction->wash1 incubation Incubate with DPTCA working solution wash1->incubation wash2 Wash to remove excess probe (optional) incubation->wash2 image_acquisition Acquire images on fluorescence microscope wash2->image_acquisition data_analysis Analyze fluorescence intensity and localization image_acquisition->data_analysis

Caption: Live-cell imaging workflow using DPTCA.

Hypothesized Mechanism of DPTCA Fluorescence

G cluster_solution In Aqueous Solution cluster_bound Bound to Aβ Fibril dptca_free DPTCA (Free Rotation) low_fluorescence Low Fluorescence dptca_free->low_fluorescence Non-radiative decay dptca_bound DPTCA (Rotationally Constrained) dptca_free->dptca_bound Binding to Aβ high_fluorescence High Fluorescence dptca_bound->high_fluorescence Radiative decay

Caption: Proposed mechanism of DPTCA fluorescence upon binding to Aβ.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Probe concentration too high. - Incubation time too long. - Incomplete washing.- Titrate DPTCA concentration downwards. - Optimize incubation time. - Perform additional wash steps.
No/Weak Signal - Probe concentration too low. - No Aβ aggregates present. - Incorrect filter sets.- Increase DPTCA concentration. - Confirm presence of Aβ with another method (e.g., immunostaining). - Perform a spectral scan to determine optimal excitation/emission.
Phototoxicity - Laser power too high. - Prolonged exposure to excitation light.- Reduce laser power. - Decrease exposure time and/or frequency of image acquisition.
Non-specific Staining - Probe aggregation. - Hydrophobic interactions with other cellular components.- Filter the working solution before use. - Lower the probe concentration.

VII. References

  • Gao, H., Liu, P., Yang, Y., & Gao, F. (2016). Sulfonamide-1,3,5-triazine–thiazoles: Discovery of a novel class of antidiabetic agents via inhibition of DPP-4. RSC Advances, 6(87), 83438–83447. [Link]

  • Yin, C., et al. (2022). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics, 12(5), 2148–2161. [Link]

  • Zhang, R., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7689. [Link]

  • Bazzicalupi, C., et al. (2020). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry – A European Journal, 27(55), 15757-15770. [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

  • Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5468-5472. [Link]

  • Asadi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(6), 543-551. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 863-871. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. [Link]

  • Esbjörner, E. K., et al. (2014). Direct Observations of Amyloid β Self-Assembly in Live Cells Provide Insights into Differences in the Kinetics of Aβ(1–40) and Aβ(1–42) Aggregation. Cell Reports, 9(4), 1517-1530. [Link]

  • Jia, C., et al. (2018). A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds. Chemical Communications, 54(76), 10731-10734. [Link]

  • Li, Y., et al. (2023). Enhanced β-Amyloid Aggregation in Living Cells Imaged with Quinolinium-Based Spontaneous Blinking Fluorophores. Analytical Chemistry, 95(40), 14936–14943. [Link]

  • Reddy, T., et al. (2023). High-Affinity Fluorescent Probes for the Detection of Soluble and Insoluble Aβ Deposits in Alzheimer's Disease. ACS Chemical Neuroscience, 14(8), 1495–1506. [Link]

  • Koga, S., et al. (2024). Live-cell visualization of tau aggregation in human neurons. Cell, 187(19), 4785-4802.e21. [Link]

  • Mair, L., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. RSC Advances, 12(23), 14544-14550. [Link]

  • Rasmussen, J., et al. (2017). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Chemistry, 5, 6. [Link]

  • ibidi GmbH. (2021). Protocol for Live Cell Imaging of the Immune Synapse. [Link]

  • Sartorius. (2025). How Live-Cell Imaging is Changing the Approach to Neuroscience Research. [Link]

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DPTCA [2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid]: A Guide to its Application as an Environment-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Fluorescence Microscopy

Prepared by: Gemini, Senior Application Scientist

Abstract & Core Principles

This document provides a detailed guide for the utilization of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTCA) in fluorescence microscopy applications. DPTCA belongs to a class of donor-acceptor "push-pull" fluorophores, which are characterized by their remarkable sensitivity to the local molecular environment.[1] Its structure, featuring an electron-donating dimethylamino group linked to an electron-accepting thiazole ring system, makes it an ideal candidate for "light-up" or "turn-on" fluorescence sensing.[2] These probes are typically characterized by low fluorescence quantum yield in polar, low-viscosity environments like water, but exhibit a dramatic increase in fluorescence intensity upon binding to specific biological targets or entering hydrophobic, motion-restricted environments.[3]

The primary mechanism governing this behavior is the restriction of intramolecular rotation. In solution, the molecule dissipates absorbed energy non-radiatively through torsional motion around the single bond connecting the phenyl and thiazole rings. However, when bound within a sterically constrained site, such as the hydrophobic channels of protein aggregates, this rotation is hindered, forcing the molecule to release energy radiatively as fluorescence.[3][4] This property has made structurally similar thiazole derivatives, most notably Thioflavin T (ThT), the gold standard for the detection of amyloid-β (Aβ) fibrils, the pathological hallmark of Alzheimer's disease.[4][5][6] This guide will focus on the principal application of DPTCA as a probe for identifying and characterizing such protein aggregates.

Probe Mechanism: A Molecular Rotor

The fluorescence mechanism of DPTCA is best described by the molecular rotor model, coupled with an intramolecular charge transfer (ICT) state. Upon excitation, an electron is pushed from the dimethylamino (donor) to the thiazole (acceptor) moiety. In a low-viscosity environment, the molecule rapidly rotates to a non-planar "twisted" state (TICT), which provides a fast, non-radiative decay pathway back to the ground state, resulting in quenched fluorescence. When the probe binds to a target that restricts this rotation, the planar excited state is maintained, and the molecule de-excites through fluorescence emission.

cluster_0 Low Viscosity / Unbound State cluster_1 High Viscosity / Bound to Target Ground State Ground State Excited State Excited State Ground State->Excited State Excitation (λex) Twisted State (TICT) Twisted State (TICT) Excited State->Twisted State (TICT) Fast Intramolecular Rotation Twisted State (TICT)->Ground State Non-Radiative Decay (No Fluorescence) Ground State_B Ground State Excited State_B Excited State Ground State_B->Excited State_B Excitation (λex) Excited State_B->Ground State_B Radiative Decay (Fluorescence, λem) Twisted State (TICT)_B Twisted State (TICT)_B Excited State_B->Twisted State (TICT)_B Rotation Hindered

Figure 1: Mechanism of DPTCA as a molecular rotor. In unbound states, energy is lost via non-radiative decay. When bound, rotation is blocked, enabling fluorescence.

Photophysical Properties

While specific experimental data for DPTCA is not widely published, its properties can be reliably inferred from closely related benzothiazole derivatives.[4] The probe is expected to exhibit strong positive solvatochromism, where the emission wavelength shifts to red in more polar solvents, and a significant enhancement in quantum yield in viscous or apolar environments.

PropertyExpected Value & CharacteristicsRationale / Supporting Evidence
Excitation Max (λex) ~390 - 450 nmBased on ThT and neutral benzothiazole analogs which typically absorb in the violet-blue region.[4]
Emission Max (λem) ~460 - 550 nmHighly dependent on the environment. A significant blue-shift is expected upon binding to amyloid fibrils compared to polar solvents.[4]
Stokes Shift Large (> 50 nm)A characteristic feature of ICT probes, minimizing self-quenching and improving signal-to-noise.[7]
Quantum Yield (Φ) Low in water (<0.01), High when bound (>0.3)This "turn-on" response is the defining feature of molecular rotors used for aggregate detection.[1]
Molar Extinction Coeff. 25,000 - 40,000 M⁻¹cm⁻¹Typical for this class of conjugated dyes.
Photostability Moderate to GoodThiazole-based probes generally offer good stability for standard microscopy, though prolonged intense illumination should be avoided.[1]

Application Protocols: Detection of Amyloid-β Aggregates

The primary and most validated application for this class of probes is the detection of amyloid fibrils. The following protocols are adapted from established methods for similar thiazole-based dyes.[6][8]

Protocol 4.1: Preparation of DPTCA Stock & Working Solutions
  • Expert Insight: DPTCA's carboxylic acid group enhances its solubility in aqueous buffers at neutral or alkaline pH compared to many neutral analogs. However, like most organic dyes, a high-concentration stock is best prepared in an organic solvent to prevent aggregation.

  • Prepare 5 mM Master Stock:

    • Weigh out a precise amount of DPTCA powder.

    • Dissolve in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 5 mM.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

    • Store at -20°C for long-term stability (up to 12 months).

  • Prepare Working Solutions:

    • Immediately before use, thaw a single aliquot of the 5 mM Master Stock.

    • Dilute the stock solution in the appropriate assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final desired concentration.

    • For in vitro assays: Typical final concentrations range from 2 µM to 10 µM.

    • For tissue staining: Typical final concentrations range from 1 µM to 5 µM in a buffer containing a small percentage of ethanol (e.g., 50-70%) to aid tissue penetration.

    • Self-Validation Check: The diluted working solution should be clear. Any visible precipitate indicates poor solubility or aggregation, requiring adjustment of the buffer or addition of a co-solvent.

Protocol 4.2: In Vitro Fluorometric Assay of Aβ42 Aggregation Kinetics
  • Expert Insight: This assay leverages DPTCA's "turn-on" fluorescence to monitor the formation of Aβ fibrils in real-time. The fluorescence intensity is directly proportional to the amount of fibrillar, β-sheet-rich structures formed.

  • Reagent Preparation:

    • Reconstitute synthetic Amyloid-β (1-42) peptide in an appropriate solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize to ensure a monomeric starting state.

    • Prepare the assay buffer: 50 mM PBS, pH 7.4, filtered through a 0.22 µm filter.

    • Prepare a 2X DPTCA working solution (e.g., 10 µM in assay buffer).

  • Assay Setup:

    • In a non-binding, black-walled 96-well plate, add 50 µL of Aβ42 monomer solution (e.g., to a final concentration of 10 µM).

    • Add 50 µL of the 2X DPTCA working solution to each well, bringing the final volume to 100 µL and the final concentrations to 10 µM Aβ42 and 5 µM DPTCA.

    • Include control wells:

      • Negative Control: 5 µM DPTCA in buffer only (to measure background fluorescence).

      • Positive Control (Optional): Pre-formed Aβ42 fibrils with 5 µM DPTCA (to determine maximum signal).

  • Data Acquisition:

    • Place the plate in a plate reader equipped with fluorescence detection.

    • Set the incubation temperature to 37°C with intermittent shaking to promote aggregation.

    • Measure fluorescence intensity every 10-15 minutes for 24-48 hours.

    • Instrument Settings (start with these and optimize):

      • Excitation: 420 nm

      • Emission: 485 nm

    • Plot fluorescence intensity versus time to generate the characteristic sigmoidal aggregation curve.

Protocol 4.3: Fluorescence Staining of Amyloid Plaques in Fixed Tissue
  • Expert Insight: This protocol is designed for staining amyloid plaques in paraffin-embedded or cryo-sectioned brain tissue from Alzheimer's disease models or human patients. The use of an ethanol-based staining solution enhances probe penetration and reduces background.

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through a series of xylene and graded ethanol washes. For cryosections, bring to room temperature and fix briefly if needed.

    • Wash sections thoroughly in PBS.

  • Staining Procedure:

    • Prepare the staining solution: 2 µM DPTCA in 50% Ethanol / 50% PBS. Filter through a 0.22 µm syringe filter immediately before use.

    • Incubate the tissue sections with the DPTCA staining solution for 10-15 minutes at room temperature in a humidified chamber, protected from light.

    • Differentiation Step (Critical for reducing background): Briefly wash the sections in 70% ethanol for 1-2 minutes. This step removes non-specifically bound probe.

    • Rinse thoroughly with PBS to remove all traces of ethanol.

  • Counterstaining and Mounting:

    • (Optional) If nuclear counterstaining is desired, incubate with a blue-emitting nuclear stain like DAPI (ensure its emission does not overlap significantly with DPTCA).

    • Mount the coverslip using an aqueous, anti-fade mounting medium.

  • Microscopy and Imaging:

    • Visualize using a fluorescence microscope equipped with appropriate filter sets.

    • Suggested Filter Set: A "FITC" or "GFP" filter cube (e.g., Excitation: 450-490 nm; Emission: 500-550 nm) is a good starting point.

    • Amyloid plaques should appear as brightly fluorescent structures against a dark background.

Experimental Workflow & Data Interpretation

A 1. Prepare DPTCA Stock Solution (5 mM in DMSO) C 3. Prepare DPTCA Working Solution (1-10 µM in Buffer) A->C B 2. Prepare Target Sample (e.g., Aβ Monomers or Fixed Tissue) D 4. Incubation (Combine Probe and Sample) B->D C->D E 5. Data Acquisition (Plate Reader or Microscope) D->E F 6. Data Analysis (Kinetic Curve or Image Quantification) E->F

Figure 2: General experimental workflow for using DPTCA as a fluorescent probe.

  • Interpreting Results: For kinetic assays, a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau indicates successful monitoring of fibril formation. For tissue staining, the key validation is the specific, high-contrast labeling of known pathological structures (e.g., dense-core plaques) with low background in surrounding healthy tissue. Co-localization with immunohistochemistry for Aβ is the gold standard for confirming staining specificity.

References

  • Uchida, M., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. Chemistry – An Asian Journal. Available at: [Link]

  • Younes, S. H. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Zhu, M., et al. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry. Available at: [Link]

  • Kuan, W. L., et al. (2022). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Bag, S., et al. (2016). Benzothiazole-Based Neutral Ratiometric Fluorescence Sensor for Amyloid Fibrils. The Journal of Physical Chemistry B. Available at: [Link]

  • Cui, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Bioconjugate Chemistry. Available at: [Link]

  • Singh, C., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Okamoto, A. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DMAP-TCA) as a Versatile Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

The molecule 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (herein referred to as DMAP-TCA ) represents a classic "push-pull" fluorophore architecture. Its utility in sensor development is derived from the electronic communication between the electron-donating dimethylamino group and the electron-withdrawing thiazole-carboxylic acid moiety.

Structural Logic
  • Donor (D): The N,N-dimethylamino group pushes electron density into the aromatic system.

  • Acceptor (A): The thiazole ring, further activated by the carboxylic acid at the C4 position, acts as an electron sink.

  • Bridge: The phenyl ring facilitates conjugation.

Fluorescence Mechanisms

This probe operates primarily via Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the donor to the acceptor, creating a highly polarized excited state. This renders the probe sensitive to its environment:[1]

  • Solvatochromism: In polar solvents, the ICT state is stabilized, leading to a red-shift in emission (Bathochromic shift).

  • Twisted Intramolecular Charge Transfer (TICT): Rotation around the phenyl-thiazole bond can lead to a non-radiative twisted state. Restricting this rotation (e.g., in high viscosity or upon binding) restores fluorescence (Turn-On).[2]

  • Chelation: The nitrogen of the thiazole ring and the oxygen of the carboxylic acid form a binding pocket (N,O-donor set) suitable for coordinating transition metals (e.g., Cu²⁺, Zn²⁺, Hg²⁺).

Mechanism Ground Ground State (Planar) Excited Excited ICT State (Polarized) Ground->Excited Excitation (hv) TICT TICT State (Twisted/Dark) Excited->TICT Bond Rotation (Low Viscosity) Emission Fluorescence Emission Excited->Emission Radiative Decay TICT->Ground Non-radiative Chelation Metal Complex (Rigid/Altered) Viscosity High Viscosity Viscosity->TICT Inhibits Metal Metal Ions (Zn2+, Cu2+) Metal->Ground Binds Metal->Excited Modulates ICT

Figure 1: Mechanistic pathways for DMAP-TCA fluorescence. The competition between radiative ICT emission and non-radiative TICT decay is the basis for viscosity and binding sensing.

Preparation & Handling

Stock Solution Protocol

DMAP-TCA is hydrophobic. Direct dissolution in water is difficult and may lead to aggregation-induced quenching (ACQ).

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Concentration: Prepare a 10 mM master stock.

    • Weighing: Weigh 2.48 mg of DMAP-TCA (MW ≈ 248.3 g/mol ).

    • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into amber tubes. Store at -20°C. Stable for >6 months.

Working Solution

Dilute the stock into the experimental buffer (e.g., PBS, HEPES) immediately before use.

  • Final Concentration: Typically 1–10 µM .

  • Organic Co-solvent: Maintain <1% DMSO to avoid cytotoxicity in biological assays.

Application I: Solvatochromic & Viscosity Sensing

The probe's emission wavelength and intensity shift based on solvent polarity and viscosity, making it useful for mapping micro-environments (e.g., lipid droplets vs. cytosol).

Protocol: Polarity Assessment
  • Preparation: Prepare 5 µM solutions of DMAP-TCA in solvents of varying polarity: Toluene, Dichloromethane (DCM), Ethanol, DMSO, and PBS buffer.

  • Measurement:

    • Excitation: 360 nm (scan excitation to confirm max).

    • Emission Scan: 400 nm – 650 nm .

  • Analysis: Plot Normalized Intensity vs. Wavelength.

    • Expectation: Blue emission (~450 nm) in non-polar solvents (Toluene); Green/Yellow emission (~520-550 nm) in polar solvents (DMSO/Water).

Data Interpretation Table
Solvent ParameterObservationMechanism
Non-polar (Toluene) Blue Shift (Hypsochromic), High IntensityDestabilized ICT state; Restricted non-radiative decay.
Polar (Water/PBS) Red Shift (Bathochromic), Lower IntensityStabilized ICT state; Hydrogen bonding may quench fluorescence.
High Viscosity (Glycerol) Intensity Increase (Turn-On)Inhibition of phenyl-thiazole bond rotation (Suppression of TICT).

Application II: Metal Ion Sensing (Zn²⁺/Cu²⁺)

The carboxylic acid and thiazole nitrogen form a bidentate coordination site. This is particularly effective for sensing transition metals.

Protocol: Titration Assay
  • Buffer: 10 mM HEPES, pH 7.4 (avoid phosphate buffers if studying metals that precipitate phosphates).

  • Probe: 10 µM DMAP-TCA.

  • Titrant: Prepare 1 mM stock solutions of metal chlorides (ZnCl₂, CuCl₂, MgCl₂, etc.).

  • Workflow:

    • Measure baseline fluorescence of the probe.

    • Add metal stock in 0.5 equivalent increments (0 to 5 equivalents).

    • Incubate for 2 minutes after each addition.

    • Record spectra (Excitation: 360 nm).

Expected Outcomes[1][4][5][6][7][8][9]
  • Zn²⁺ / Cd²⁺: Often causes Fluorescence Enhancement (CHEF) or a blue-shift by blocking the lone pair on the nitrogen, preventing Photoinduced Electron Transfer (PET) quenching or rigidifying the molecule.

  • Cu²⁺ / Hg²⁺: Typically causes Fluorescence Quenching due to the paramagnetic nature of Copper(II) or heavy atom effect of Mercury.

Application III: Bioconjugation (Labeling)[10]

The carboxylic acid group (-COOH) allows DMAP-TCA to be used as a fluorescent tag for amines (lysine residues, N-termini) via standard EDC/NHS coupling.

Protocol: Peptide Labeling
  • Activation:

    • Mix DMAP-TCA (1 eq) with EDC (1.2 eq) and NHS (1.2 eq) in dry DMF.

    • Stir for 30 mins at RT to form the NHS-ester.

  • Coupling:

    • Add the peptide/protein (containing free amines) dissolved in bicarbonate buffer (pH 8.3).

    • Note: Ensure the organic solvent content does not precipitate the protein.

  • Purification:

    • Remove unreacted probe via size-exclusion chromatography (PD-10 column) or dialysis.

  • Validation:

    • Measure Absorbance at 360 nm (Probe) and 280 nm (Protein).

    • Calculate Degree of Labeling (DOL).

Labeling Step1 Activation (DMAP-TCA + EDC/NHS) Step2 Active Ester Formation (NHS-Ester Intermediate) Step1->Step2 30 min, DMF Step3 Coupling (Add Protein-NH2, pH 8.3) Step2->Step3 Nucleophilic Attack Step4 Purification (Dialysis/SEC) Step3->Step4 Remove Free Dye Result Fluorescent Conjugate Step4->Result

Figure 2: Workflow for bioconjugation of DMAP-TCA to biomolecules.

References

  • Thiazole-Based Sensors & MOFs

    • Ni, J. L., et al. (2022).[1] "Luminescent Mn-based metal-organic framework as an unusual detector to OH− and a multi-responsive sensor."[1] Journal of Molecular Structure.

  • Push-Pull Mechanism & Solvatochromism: Kovtun, Y. P., et al. (2018). "Synthesis and properties of new push-pull dyes based on benzothiazole and benzoselenazole." Dyes and Pigments. (Contextual grounding for push-pull thiazoles).
  • TICT and Viscosity Sensing (Thiazole Orange Analogs)

    • Fei, X., et al. (2009). "Broad Applications of Thiazole Orange in Fluorescent Sensing." Journal of Fluorescence.

  • Bioconjugation Chemistry

    • Hermanson, G. T. (2013).[3] Bioconjugate Techniques. Academic Press. (Standard protocol reference for EDC/NHS coupling).

  • Metal Ion Sensing with Thiazoles

    • Zhang, X., et al. (2024).[4][5] "Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+." Molecules.

Sources

Troubleshooting & Optimization

optimization of bioconjugation reaction with 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Molecule Profile[1][2]

Before initiating any conjugation, it is critical to understand the physicochemical behavior of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (hereafter referred to as DMPT-COOH ). This is not a standard hydrophilic dye; it is a "push-pull" solvatochromic fluorophore.

  • Core Challenge: The molecule contains a hydrophobic phenyl-thiazole core and an electron-donating dimethylamino group. This creates two distinct risks:

    • Solubility: It is sparingly soluble in aqueous buffers, leading to micro-precipitation during labeling.

    • pH Sensitivity: The dimethylamino group (

      
      ) can be protonated in acidic environments, which quenches fluorescence and alters solubility.
      
  • Reactive Handle: The Carboxylic Acid (-COOH) at position 4.[1]

  • Primary Chemistry: Carbodiimide crosslinking (EDC/NHS) to primary amines (Lysine residues or N-terminus).

Pre-Reaction Planning: The "Golden Rules"

To ensure high Degree of Labeling (DOL) and prevent protein denaturation, adhere to these three rules.

Rule 1: Solvent Stoichiometry

DMPT-COOH must be dissolved in an organic solvent before introduction to the aqueous protein buffer.

SolventCompatibilityNotes
DMSO (Anhydrous) Recommended High solubility; compatible with proteins up to 10-20% v/v.
DMF (Anhydrous) AcceptableGood solubility; use if downstream analysis is sensitive to DMSO.
Water/PBS Incompatible Will cause immediate precipitation and reaction failure.
Ethanol/Methanol AvoidNucleophilic hydroxyls can compete with the protein for the activated ester.
Rule 2: The Two-Step Activation Strategy

Do not add EDC, NHS, Dye, and Protein all at once. The hydrophobic nature of DMPT-COOH requires a Two-Step Protocol to maximize efficiency and minimize protein aggregation.

  • Step 1 (Activation): Generate the NHS-ester in organic solvent.

  • Step 2 (Conjugation): Add the activated ester to the protein.

Rule 3: pH Management
  • Activation pH: 4.5 – 6.0 (MES buffer) or non-aqueous (DMSO). Reason: Hydrolysis of the active ester is slowest here.

  • Coupling pH: 8.0 – 8.3 (Bicarbonate). Reason: Lysine amines must be deprotonated to attack the ester.

Optimized Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • DMPT-COOH (10 mg/mL stock in dry DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or sulfo-NHS (for water solubility)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification: Sephadex G-25 Desalting Column (Dye removal resin)

Workflow Visualization

The following diagram outlines the critical path for the Two-Step Conjugation logic.

BioconjugationWorkflow Start DMPT-COOH (Solid) Solubilization Dissolve in Anhydrous DMSO Start->Solubilization Activation Add EDC + NHS (30 min, RT) Solubilization->Activation 10x Molar Excess ActiveEster NHS-Ester Intermediate Activation->ActiveEster Coupling Mix: Dropwise Addition (1-2h, RT or 4°C) ActiveEster->Coupling Keep DMSO < 10% ProteinPrep Protein in NaHCO3 (pH 8.3) ProteinPrep->Coupling Purification Purification (Size Exclusion) Coupling->Purification Remove Free Dye Final Labeled Conjugate Purification->Final

Caption: Two-Step EDC/NHS coupling workflow designed to maintain DMPT-COOH solubility while protecting protein integrity.

Step-by-Step Methodology
  • Activation (The "Organic" Phase):

    • Dissolve 1 mg of DMPT-COOH in 100 µL anhydrous DMSO.

    • Add 10 molar equivalents of EDC and 10 molar equivalents of NHS (dissolved in DMSO).

    • Incubate for 30–60 minutes at room temperature. Note: This creates the reactive Semi-Stable NHS-ester.

  • Protein Preparation:

    • Buffer exchange your protein into 0.1 M Sodium Bicarbonate (pH 8.3) .

    • Critical: Ensure the protein buffer is free of primary amines (No Tris, No Glycine, No BSA).

  • Coupling (The Mixing):

    • Slowly add the activated DMPT-COOH solution to the protein solution while vortexing gently.

    • Target Stoichiometry: Aim for a 10-20 fold molar excess of dye over protein.

    • Solvent Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein precipitation.

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.

  • Purification:

    • Use a Sephadex G-25 or PD-10 desalting column equilibrated with PBS.

    • Warning: Do not use dialysis for hydrophobic dyes like DMPT-COOH; the dye will bind to the dialysis membrane. Size exclusion chromatography (SEC) is mandatory.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned cloudy immediately upon mixing."

Diagnosis: The hydrophobicity of DMPT-COOH caused aggregation when hitting the aqueous buffer. Solution:

  • Increase DMSO: Ensure the final reaction contains at least 5% DMSO (up to 15% if protein tolerates it).

  • Lower Concentration: Dilute the activated dye solution further before adding it to the protein.

  • Add Surfactant: Add 0.05% Tween-20 to the protein buffer before adding the dye. This acts as a dispersant.

Issue 2: "I have low fluorescence intensity in the final conjugate."

Diagnosis: This is often due to the "Push-Pull" quenching effect or low Degree of Labeling (DOL). Solution:

  • Check pH: The dimethylamino group is pH-sensitive. Ensure your final storage buffer is pH 7.4. Acidic pH (< 5) will protonate the amine and kill fluorescence.

  • Check DOL: Measure absorbance. If DOL is < 1, your NHS-ester hydrolyzed before coupling. Use fresh EDC/NHS and ensure anhydrous DMSO is used for step 1.

  • Self-Quenching: If DOL is very high (>5), the dye molecules may be stacking on the protein surface (H-aggregates), causing quenching. Reduce the molar excess of dye during the reaction.

Issue 3: "The dye is stuck to my purification column."

Diagnosis: Hydrophobic non-specific binding to the resin. Solution:

  • Switch to a Zeba Spin Desalting Column (faster flow, less time for interaction).

  • Add 5-10% DMSO to the column equilibration buffer to help keep the free dye soluble enough to elute in the waste volume.

Diagnostic Decision Tree

Use this logic flow to diagnose failure points in real-time.

TroubleshootingTree Problem Start: Identify Issue Precipitation Precipitation/Cloudiness Problem->Precipitation LowSignal Low Fluorescence Signal Problem->LowSignal CheckSolvent Check % DMSO Is it < 5%? Precipitation->CheckSolvent CheckPH Check Buffer pH Is it < 6.0? LowSignal->CheckPH AddTween Action: Add 0.05% Tween-20 or Increase DMSO CheckSolvent->AddTween Yes AdjustPH Action: Adjust to pH 7.4 (Deprotonate Amine) CheckPH->AdjustPH Yes CheckDOL Check DOL Is it < 1.0? CheckPH->CheckDOL No Hydrolysis Action: NHS Ester Hydrolyzed. Use Dry DMSO & Fresh EDC CheckDOL->Hydrolysis Yes

Caption: Logic tree for diagnosing common bioconjugation failures with DMPT-COOH.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] (The definitive guide on EDC/NHS chemistry and hydrophobic probe handling).

  • Saeed Emami, et al. (2010).[3] Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives. European Journal of Medicinal Chemistry. (Provides structural characterization and synthesis logic for phenyl-thiazole-4-carboxylic acid derivatives).

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative data on DMSO compatibility with organic substrates and proteins).

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. (Analysis of solubility for small organic fragments including thiazoles).

Sources

improving the stability and storage of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solution Stability and Storage for Researchers

Welcome to the technical support guide for 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CAS 955400-50-7). As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. This molecule, with its unique fluorescent properties and potential applications in drug development and materials science, requires careful handling to ensure reproducibility and accuracy.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific challenges you may encounter with its solution stability and storage.

Frequently Asked Questions (FAQs)
FAQ 1: Solubility and Solution Preparation

Question: I'm having trouble dissolving 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. What are the recommended solvents for preparing a stock solution?

Answer: The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic system combined with a polar, acidic carboxylic acid group. For initial stock solutions, high-purity, anhydrous organic solvents are recommended.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions (e.g., 10-50 mM). These polar aprotic solvents can effectively solvate the entire molecule.

  • Secondary Options: Alcohols such as ethanol or methanol can also be used, although the achievable concentration may be lower.

It is crucial to use anhydrous grade solvents, as moisture can promote hydrolysis or other degradation pathways over time.[2]

SolventTypical UsabilityKey Considerations
DMSO Excellent Hygroscopic; absorb moisture from the air. Store stock solutions in desiccated conditions.
DMF Excellent Can degrade over time to form amines; use high-purity, fresh bottles.
Ethanol Good Less effective for high concentrations; may be more compatible with biological assays.
Methanol Good Similar to ethanol; ensure it is anhydrous.
Aqueous Buffers pH-Dependent Poorly soluble at neutral or acidic pH. See next question.

Question: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I fix this?

Answer: This is a common issue and is directly related to the carboxylic acid group and the overall low aqueous solubility of the molecule at neutral pH. The carboxylic acid group has an estimated pKa similar to other aromatic carboxylic acids (around 3-5).

The Causality: At a pH below its pKa, the carboxyl group is protonated (-COOH) and uncharged, making the molecule less water-soluble. To increase aqueous solubility, you must deprotonate this group to its anionic carboxylate form (-COO⁻).

Solution:

  • Increase the pH: The most effective strategy is to perform the dilution in a buffer with a pH of 7.5 or higher. This ensures the carboxylic acid is deprotonated, significantly enhancing solubility. A small amount of a weak base like sodium bicarbonate (NaHCO₃) or a dilute NaOH solution can be added to an unbuffered aqueous solution to achieve the same effect.

  • Use a Co-solvent: If your experimental system allows, including a small percentage (e.g., 1-5%) of an organic solvent like ethanol or a surfactant can help maintain solubility.[3] However, always run a vehicle control to confirm the co-solvent does not affect your assay.[3]

  • Sonication: Gentle warming (to 37°C) and sonication can help dissolve the compound during dilution, but be aware that excessive heat can accelerate degradation.

FAQ 2: Solution Stability and Degradation

Question: My solution of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid has turned yellow/brown. What is happening and is it still usable?

Answer: A color change is a clear indicator of chemical degradation. The extended π-conjugated system in the molecule, which is responsible for its optical properties, is being altered. There are two primary culprits for this degradation:

  • Photodegradation: The thiazole ring, particularly when substituted with aryl groups, is known to be susceptible to photo-irradiation.[4] Exposure to ambient lab light (especially UV wavelengths) can excite the molecule, potentially leading to reactions with oxygen to form unstable intermediates that rearrange into colored degradation products.[4][5]

  • Oxidation: The dimethylamino group is electron-rich and can be susceptible to oxidation, especially when exposed to atmospheric oxygen (a process known as auto-oxidation).[6] This process can be catalyzed by trace metal impurities. The thiazole ring itself can also undergo oxidation at the sulfur atom.[7]

A color-changed solution should be considered compromised. The concentration of the active parent compound is no longer known, which will lead to unreliable and non-reproducible experimental results. It is strongly recommended to discard the solution and prepare a fresh one.

Caption: Potential degradation pathways for the compound.

FAQ 3: Storage Recommendations

Question: What are the optimal conditions for storing the solid compound and my prepared stock solutions?

Answer: Proper storage is critical to maximizing the shelf-life of both the solid material and its solutions. General best practices for chemical storage should always be followed, including segregation by hazard class.[8][9][10]

Solid Compound:

  • Temperature: Store refrigerated at 2-8°C.[1][11] Do not store at room temperature for long periods.

  • Light: Keep in an amber glass vial or a container protected from light.

  • Atmosphere: Store in a desiccator to protect from moisture, especially if the container is opened frequently.

Stock Solutions (in DMSO or DMF):

  • Temperature: Store frozen at -20°C or -80°C for long-term stability.

  • Aliquoting: Prepare single-use aliquots. This is the most important step to prevent degradation from repeated freeze-thaw cycles and to minimize contamination and exposure to ambient light and air.

  • Container: Use amber glass vials or polypropylene tubes wrapped in aluminum foil to protect from light.

  • Inert Gas: For maximum stability of high-value solutions, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.

Storage FormTemperatureContainerAtmosphereDuration
Solid 2-8°CAmber glass vialDry (Desiccator)Long-term
Stock Solution -20°C or -80°CAmber vial / Foil-wrapped tubeInert gas (optional)Long-term (in aliquots)
Working Dilution 2-8°CLight-protectedN/AShort-term (prepare fresh)
Protocols and Troubleshooting
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stable stock solution, minimizing initial degradation.

  • Pre-Experiment Preparation:

    • Allow the vial of solid 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Weighing:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Carefully weigh the desired amount of the compound (e.g., 2.48 mg for 1 mL of a 10 mM solution; MW = 248.3 g/mol ).[1]

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial using a calibrated micropipette.

    • Cap the vial tightly and vortex for 30-60 seconds.

    • If needed, gently warm the solution in a 37°C water bath or use a bath sonicator for 5-10 minutes until all solid is dissolved.

  • Storage:

    • Immediately divide the stock solution into single-use aliquots in smaller, light-protected vials (e.g., 50 µL aliquots in 0.5 mL amber tubes).

    • (Optional but recommended) Flush the headspace of each aliquot with argon or nitrogen.

    • Label clearly and store at -20°C or -80°C.

Caption: Workflow for preparing and storing stable solutions.

Protocol 2: Quick Assessment of Solution Stability

If you suspect your solution is degrading during an experiment, this simple protocol can help you assess its stability under your specific experimental conditions (e.g., in your assay buffer).

  • Preparation:

    • Prepare a fresh dilution of your compound in the aqueous buffer of interest to the final experimental concentration.

    • Prepare a "Time Zero" sample by immediately taking an aliquot and stopping any potential reaction (e.g., by diluting into a strong organic solvent like acetonitrile or freezing at -80°C).

    • Place the remaining solution under your exact experimental conditions (temperature, lighting, container type).

  • Time Points:

    • Take identical aliquots at various time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs). Treat these samples identically to the "Time Zero" sample.

  • Analysis:

    • Analyze all samples using a suitable analytical method.

      • HPLC: This is the preferred method. Monitor the peak area of the parent compound. A decrease in peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.

      • UV-Vis Spectroscopy: If you do not have access to an HPLC, you can monitor the absorbance at the compound's λ_max. A decrease in absorbance suggests degradation. Note that this method is less specific as degradation products may also absorb at the same wavelength.

  • Evaluation:

    • Plot the percentage of the parent compound remaining versus time. This will give you a clear picture of the compound's stability under your specific conditions and help you define a time window within which your experiments will be valid.

Troubleshooting Summary
SymptomPotential CauseRecommended Action
Precipitate in aqueous buffer Low pH; poor aqueous solubilityDilute into a buffer with pH > 7.5; add a co-solvent if possible.
Solution turns yellow/brown Photodegradation or OxidationDiscard solution. Prepare fresh solution and protect from light and air.
Inconsistent assay results Degradation of the compound over timePrepare fresh dilutions immediately before use; perform a stability study (Protocol 2).
Stock solution is cloudy/has crystals after freezing Poor solubility of compound in frozen solventEnsure compound was fully dissolved before freezing; warm and vortex aliquot thoroughly before use.
References
  • Wikipedia. Thiazole. [Link]

  • University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. [Link]

  • Canadian Scientific. Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1165. [Link]

  • Lab Manager. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • Singh, S. P., & Kumar, D. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Research Journal of Pharmacy and Technology, 14(8), 4483-4491. [Link]

  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • MySkinRecipes. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. [Link]

  • Senthil, S., Chakrabortya, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(16), 5566-5573. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • Weiss, J. M., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • Chemistry World. Light-driven method simplifies synthesis of complex heterocycles. [Link]

  • University of Calgary. Carboxylic Acids. [Link]

  • Britannica. Carboxylic acid. [Link]

  • SlideShare. AROMATIC CARBOXYLIC ACIDS (1).pdf. [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

Sources

minimizing background fluorescence in imaging with 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

[1]

Status: Operational Ticket ID: DPTC-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Core Technical Overview

Welcome to the technical support hub for 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (referred to herein as DPTC ).

The Molecule at a Glance: DPTC is a "push-pull" fluorophore. It features an electron-donating dimethylamino group and an electron-withdrawing thiazole-carboxyl moiety.[1] This structure imparts Intramolecular Charge Transfer (ICT) properties, making the probe highly sensitive to its environment (polarity, viscosity, and pH).[1]

The Problem: Background Fluorescence Because DPTC is environmentally sensitive, "background" is often not just noise—it is a signal you didn't intend to measure. High background typically arises from:

  • Non-Specific Hydrophobic Binding: The planar aromatic structure intercalating into lipid membranes or hydrophobic protein pockets.

  • Solvatochromic Shifts: The dye emitting in your detection channel due to polarity changes in the buffer vs. the sample matrix.

  • Aggregation: Formation of fluorescent aggregates (H- or J-aggregates) due to poor solubility in aqueous media.[1]

Diagnostic Logic Tree

Before adjusting your protocol, identify the type of background you are seeing. Use this logic tree to isolate the root cause.

TroubleshootingLogicStartSTART: Characterize Background SignalTypeWhat does the background look like?Start->TypeUniformUniform / Hazy Haze(covers entire field)Type->UniformHazePunctatePunctate / Bright Spots(randomly distributed)Type->PunctateSpecklesMembraneSpecific Structure Outline(e.g., cell membranes)Type->MembraneGhostingCause_UnboundCause: Incomplete Washingor High Free Dye Conc.Uniform->Cause_UnboundCause_AggCause: Dye Precipitation(Solubility Limit)Punctate->Cause_AggCause_HydroCause: HydrophobicNon-Specific BindingMembrane->Cause_HydroSol_WashAction: Increase Wash Vol& Add 0.1% Tween-20Cause_Unbound->Sol_WashSol_FiltAction: Filter Stock (0.2µm)& Lower DMSO %Cause_Agg->Sol_FiltSol_BlockAction: Block with BSA/Serum& Titrate Probe DownCause_Hydro->Sol_Block

Figure 1: Decision matrix for isolating the source of background noise based on visual artifacts in the micrograph.[1]

Troubleshooting Guides & FAQs

Issue 1: "Everything is glowing." (High Cytoplasmic/Media Background)

Symptom: The image has low contrast; the signal-to-noise ratio (SNR) is < 3:1.[1] Mechanism: DPTC is a small molecule (MW ~248 g/mol ).[1] Unlike antibodies, it diffuses rapidly.[1] If the carboxylic acid is not conjugated, the free dye exists in equilibrium between the solution and the sample.

  • Q: Is my concentration too high?

    • A: Likely.[2][3] Small molecule fluorescent probes often require nanomolar (nM) concentrations, whereas researchers often default to micromolar (µM).[1]

    • Protocol Adjustment: Perform a Logarithmic Titration .

      • Prepare dye concentrations at 10 µM, 1 µM, 100 nM, and 10 nM.[1]

      • Image at fixed exposure.

      • Plot Signal (Target) vs. Background (ROI in empty space).[1]

      • The optimal concentration is the lowest point before the background slope increases.

  • Q: Why does washing not remove the haze?

    • A: DPTC is lipophilic. Simple PBS washes are insufficient to desorb it from hydrophobic pockets.

    • Protocol Adjustment: Add a surfactant to your wash buffer. Use PBS + 0.05% Tween-20 or 0.1% Triton X-100 (if cells are fixed).[1] The detergent creates micelles that sequester the free dye, pulling it off low-affinity non-specific sites.

Issue 2: Bright "Stars" or Precipitates

Symptom: Intense, diffraction-limited spots floating above the sample or stuck to the glass. Mechanism: The carboxylic acid moiety can hydrogen bond, leading to stacking (aggregation), especially in high-salt buffers or if the stock solution was frozen/thawed repeatedly.[1]

  • Q: How do I fix dye crash-out?

    • A: This is a solubility mismatch.

    • Step 1: Ensure your stock is in 100% anhydrous DMSO or DMF .[1] Do not store stocks in aqueous buffers.

    • Step 2: When diluting into the working buffer, vortex immediately.

    • Step 3 (Critical): Spin down the working solution at 10,000 x g for 5 minutes before adding it to the sample. This pellets invisible micro-aggregates that cause the "stars."

Issue 3: The Fluorescence Color is "Wrong" (Spectral Shift)

Symptom: You expect green emission, but you see signal in the yellow/orange channel, contributing to bleed-through background. Mechanism: Solvatochromism. The DPTC molecule relaxes from its excited state differently depending on the polarity of its surroundings.

  • Polar Solvent (Water/PBS): Stabilizes the excited state

    
     Red Shift (longer wavelength).[1]
    
  • Non-Polar Environment (Lipid Bilayer): Less stabilization

    
     Blue Shift (shorter wavelength).[1]
    
  • Q: How do I filter this out?

    • A: You must run an Emission Scan on your specific sample type, not just in buffer.[1]

    • Action: If your target is in a hydrophobic environment, narrow your bandpass filter to capture the "blue-shifted" peak and exclude the "red-shifted" tail coming from the free dye in the aqueous buffer.

Optimized Experimental Protocols

Protocol A: The "Dual-Wash" Strategy for High-Contrast Imaging

Standard washes often fail for thiazole dyes. This protocol uses a high-salt/surfactant step to disrupt non-specific electrostatic and hydrophobic interactions.[1]

StepReagentDurationMechanism
1. Block 3% BSA in PBS30 minCoats "sticky" surfaces (glass/plastics) to prevent dye adsorption.
2.[1] Stain DPTC (Optimized Conc.)20-60 minEquilibrium binding.[1]
3. Wash 1 PBS + 0.1% Tween-203 x 5 minSurfactant removes hydrophobic non-specific binding.[1]
4. Wash 2 High Salt PBS (0.5M NaCl)1 x 5 minDisrups ionic interactions with the carboxylic acid tail.[1]
5. Final Standard PBSRinseRemoves salt/detergent prior to imaging.
Protocol B: Determining Critical Aggregation Concentration (CAC)

Run this if you suspect the dye is aggregating and causing self-quenching or noise.[1]

  • Prepare serial dilutions of DPTC in your imaging buffer (0.1 nM to 100 µM).[1]

  • Measure fluorescence intensity (Spectrofluorometer).[1]

  • Analysis: The plot of Intensity vs. Concentration should be linear. A deviation from linearity (plateau or drop) indicates the CAC .[1]

  • Rule: Always image at a concentration 10x below the CAC .

Reference Data: Solubility & Properties

PropertyValue/NoteImpact on Imaging
MW ~248.3 g/mol Rapid diffusion; requires fixation for spatial retention.[1]
LogP ~2.5 (Estimated)Moderately lipophilic; prone to membrane staining.[1]
pKa (-COOH) ~3.5 - 4.0At pH 7.4, it is anionic (COO-).[1] It will be repelled by negatively charged DNA but may bind positively charged histones/lysines.
Excitation Max Solvent Dependent (typ. 350-400 nm)Ensure UV/Blue LED excitation.
Emission Max Solvent Dependent (typ. 450-550 nm)Wide emission tail causes bleed-through; use narrow bandpass filters.[1]

References

  • Mechanism of Small Molecule Probes

    • Li, X., et al. (2022).[1][4] "Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications." Molecules, 27(23), 8563.[1]

    • Relevance: Defines the physicochemical properties (solubility, stability) required for FOSMPs and general troubleshooting for organic probes.
  • Thiazole Derivative Synthesis & Properties

    • Asian Journal of Research in Chemistry. (2010).[1][5] "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives."

    • Relevance: Provides structural context for the phenylthiazole core and the reactivity of the carboxylic acid group used in conjug
    • [1]

  • General Fluorescence Troubleshooting

    • Thermo Fisher Scientific. "Background Fluorescence and Ways to Reduce It."[2] Molecular Probes Handbook.

    • Relevance: Authoritative source for general background reduction strategies (blocking, washing, optical noise).[1]

  • Minimizing Background in Imaging

    • Cell Signaling Technology.[6] "Immunofluorescence (IF) Troubleshooting Guide."

    • Relevance: Validates the "blocking" and "concentration titration" protocols recommended in the guide.

enhancing the quantum yield of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid in biological media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Quantum Yield of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DAPT-COOH) Ticket ID: OPT-QY-2024-TZ Assigned Specialist: Senior Application Scientist, Fluorescence Dynamics Group

Executive Summary & Core Mechanism

You are likely experiencing low fluorescence intensity (low quantum yield,


) in aqueous biological media (PBS, cell culture media) compared to organic solvents. This is a known photophysical characteristic of push-pull fluorophores  containing a dimethylamino donor and a thiazole acceptor.

The Root Cause: TICT (Twisted Intramolecular Charge Transfer) In polar, non-viscous environments (like water or saline), the dimethylamino group rotates around the phenyl bond upon excitation. This rotation breaks the molecular planarity, creating a "Twisted" state that relaxes non-radiatively (heat) rather than radiatively (light).

To restore quantum yield, your experimental design must restrict this molecular rotation or shield the probe from water .

Mechanism of Action

The following diagram illustrates the decision pathway the molecule takes upon excitation. Your goal is to force the molecule down the "Rigid Environment" path.

TICT_Mechanism cluster_aqueous Aqueous / Low Viscosity cluster_rigid Rigid / Hydrophobic (BSA/Lipid) Excitation Excitation (hν) FrankCondon Frank-Condon State (Planar ICT) Excitation->FrankCondon TICT TICT State (Twisted Geometry) FrankCondon->TICT Free Rotation LE Locally Excited State (Planar) FrankCondon->LE Restricted Rotation NonRad Non-Radiative Decay (Heat/Quenching) TICT->NonRad Emission Fluorescence Emission (High QY) LE->Emission

Caption: Figure 1. The competition between the dark TICT state (red) and the bright emissive state (green). In water, the TICT pathway dominates.

Formulation Strategies (Troubleshooting Guides)

These protocols are designed to enhance


 by rigidifying the fluorophore environment within a biological context.
Strategy A: Protein Complexation (BSA/HSA)

Best for: Live cell imaging, serum stability assays. Mechanism: Albumin (BSA/HSA) contains hydrophobic pockets (Sudlow Site I/II) that bind the phenyl-thiazole core. This steric confinement prevents the dimethylamino group from twisting.

Protocol:

  • Stock Prep: Dissolve DAPT-COOH in DMSO to 10 mM.

  • Protein Prep: Prepare a 500 µM BSA (Bovine Serum Albumin) stock in PBS (pH 7.4).

  • Titration:

    • Maintain dye concentration constant (e.g., 10 µM).

    • Titrate BSA from 0 to 50 µM (0:1 to 5:1 Protein:Dye ratio).

  • Readout: Measure emission (Ex: ~360-380 nm, Em: ~450-500 nm).

    • Expectation: You should see a 10-50x increase in intensity and a slight blue shift (hypsochromic shift) due to the hydrophobic pocket.

Strategy B: Supramolecular Encapsulation (Cyclodextrins)

Best for: Aqueous formulations requiring low immunogenicity. Mechanism:


-Cyclodextrin (

-CD) has a cavity size (~6-6.5 Å) that fits the phenyl ring, shielding it from water and restricting rotation.

Protocol:

  • Solubilization: Prepare 10 mM

    
    -CD or Hydroxypropyl-
    
    
    
    -CD in water.
  • Incubation: Mix DAPT-COOH (final 10 µM) with excess CD (1-10 mM).

  • Equilibration: Sonicate for 10 mins and let stand for 1 hour at RT.

  • Validation: If QY remains low, switch to

    
    -CD (wider cavity) or Sulfobutylether-
    
    
    
    -CD (higher solubility/charge interaction).

Experimental Workflow: Optimization Pipeline

Use this workflow to determine the optimal formulation for your specific assay.

Optimization_Workflow Start Start: Low Signal in Media Check_pH Check pH > 5.0? (Ensure -COO⁻ form) Start->Check_pH Solubility_Check Is Dye Precipitating? Check_pH->Solubility_Check Yes Adjust_pH Adjust to pH 7.4 Check_pH->Adjust_pH No (Protonated NMe2 quenches ICT) Add_BSA Add BSA (0.1% w/v) Solubility_Check->Add_BSA No (Need Brightness) Add_CD Add HP-β-CD (10 mM) Solubility_Check->Add_CD Yes (Need Solubility) Measure_QY Measure Emission Integral Add_BSA->Measure_QY Add_CD->Measure_QY Success Signal > 10x Baseline? Measure_QY->Success Finalize Proceed to Assay Success->Finalize Yes Mix_Strategy Try Liposomal/Micelle Formulation (Tween-80 / Lipids) Success->Mix_Strategy No Adjust_pH->Solubility_Check

Caption: Figure 2. Step-by-step troubleshooting workflow for optimizing fluorescence signal.

Comparative Data: Expected Performance

The following table summarizes the expected Quantum Yield (


) behavior of dimethylaminophenyl-thiazole derivatives in different media. Note: Values are representative of this fluorophore class.
Solvent / MediumRelative Intensity

(Approx)
Mechanism of Quenching/Enhancement
Water / PBS 1.0 (Baseline)< 0.01High TICT , H-bonding quenching.
Ethanol ~20x0.15 - 0.25Reduced polarity, reduced TICT.
Glycerol ~50x> 0.40Viscosity restricted (Rotation blocked).
PBS + BSA (1%) ~40x0.30 - 0.50Rigidification in protein pocket.
PBS +

-CD
~15x0.10 - 0.20Inclusion complex shielding.
DNA/RNA ~30x0.25 - 0.35Intercalation/Groove binding (if applicable).

Frequently Asked Questions (FAQ)

Q1: My solution turned colorless after adding acid. Did I destroy the dye?

  • Diagnosis: Likely protonation of the dimethylamino group.

  • Explanation: The dimethylamino group (

    
    ) is the electron donor. At low pH (typically < pH 4), the nitrogen gets protonated (
    
    
    
    ), destroying its donor capability. This collapses the "Push-Pull" system, resulting in a loss of visible absorption and fluorescence.
  • Fix: Adjust pH back to 7.4. The color and fluorescence should recover.

Q2: Why is the emission blue-shifted when I add BSA?

  • Diagnosis: Solvatochromism.[1]

  • Explanation: These dyes are solvatochromic (sensitive to polarity). Water is highly polar (stabilizes the ground state less than the excited state, typically, but TICT complicates this). The hydrophobic pocket of BSA is less polar than bulk water. A blue shift (to shorter wavelengths) indicates the probe has successfully entered the non-polar protein environment.

Q3: Can I use this for staining lipids?

  • Answer: Yes. The structure is amphiphilic (lipophilic core + hydrophilic carboxyl tail). It will naturally partition into lipid bilayers or droplets, which will also significantly enhance QY by restricting rotation.

References

  • RSC Faraday Transactions: Enhanced fluorescence of 4-(p-dimethylaminostyryl)pyridinium salts in the presence of biological macromolecules. (Demonstrates the principle of TICT suppression via DNA/Protein binding for dimethylamino-push-pull systems).

  • Journal of Materials Chemistry C: Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry.

  • PMC (NIH): Ultrafast Excited-State Dynamics of Thiazole Orange. (Details the torsional quenching mechanism in thiazole-based dyes and viscosity dependence).

  • MDPI: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications.

  • Rapid Communications in Mass Spectrometry: Signal enhancement of carboxylic acids by inclusion with β-cyclodextrin.

Sources

optimizing staining concentration of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid for cell viability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-DAPTCA-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

You are working with 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (referred to hereafter as DAPTCA ). This molecule belongs to the class of donor-acceptor push-pull fluorophores . Structurally, it features a dimethylamino electron donor and a thiazole/carboxylic acid acceptor.

Key Technical Considerations:

  • Mechanism: These probes are typically solvatochromic (emission shifts with polarity) and molecular rotors (intensity increases with viscosity or binding due to restricted rotation).

  • Solubility: The carboxylic acid moiety provides pH-dependent solubility but can hinder passive membrane permeability in live cells at neutral pH.

  • Cytotoxicity: Thiazole derivatives can act as intercalators or generate Reactive Oxygen Species (ROS) under high-intensity illumination (phototoxicity).

This guide provides a self-validating workflow to determine the optimal staining concentration that maximizes Signal-to-Noise Ratio (SNR) while maintaining >90% cell viability.

Module 1: Preparation & Solubility (The Foundation)

Q: My stock solution precipitates immediately upon adding it to the media. How do I prevent this?

A: This is a classic "Solvent Shock" phenomenon. DAPTCA is lipophilic but the carboxylic acid group makes it sensitive to pH and ionic strength.

The Protocol:

  • Primary Stock: Dissolve DAPTCA in high-grade DMSO (anhydrous) to a concentration of 10–20 mM . Vortex until completely clear. Do not use water or PBS for the primary stock.

  • Intermediate Dilution (Critical Step):

    • Prepare a 100x Intermediate in serum-free media or PBS.

    • Technique: Add the DMSO stock dropwise to the buffer while vortexing rapidly. This prevents the formation of micro-aggregates that look like background noise.

  • Final Staining Solution: Dilute the Intermediate 1:100 into the final culture media to reach the working concentration (e.g., 1–10 µM).

Q: What is the stability of the stock solution? A: Store DMSO stocks at -20°C, protected from light. Thiazole dyes are generally stable, but repeated freeze-thaw cycles can induce precipitation. Aliquot into single-use vials.

Module 2: The "Staircase" Titration (Signal Optimization)

Q: I am guessing the concentration. Is there a systematic way to find the "Sweet Spot"?

A: Never guess. Use the Staircase Titration Method . You are looking for the point where the Signal-to-Noise Ratio (SNR) plateaus, but before cytotoxicity begins.

Experimental Workflow:

  • Range: Test logarithmic steps: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM, 20 µM .

  • Incubation: Start with 30 minutes at 37°C.

  • Readout: Measure Mean Fluorescence Intensity (MFI) of the Region of Interest (ROI) vs. Background.

Data Visualization (Expected Outcome):

Concentration (µM)Signal Intensity (RFU)Background NoiseSNRVerdict
0.1150503.0Too Low
1.0120010012.0Potential Optimal
5.0450040011.2Saturation Begins
20.0600020003.0High Background / Toxic

Visualization of Optimization Logic:

OptimizationWorkflow Stock DMSO Stock (10 mM) Dilution Stepwise Dilution (0.1 - 20 µM) Stock->Dilution Incubation Incubation (30 min, 37°C) Dilution->Incubation Imaging Live Cell Imaging (Confocal/Widefield) Incubation->Imaging Analysis Calculate SNR (Signal / Background) Imaging->Analysis Decision Select Lowest Conc. with SNR > 5 Analysis->Decision

Figure 1: The "Staircase" workflow ensures you identify the lowest effective concentration, minimizing toxicity risks.

Module 3: Cytotoxicity & Viability Validation (Safety)

Q: The cells look fine under the microscope, but are they stressed?

A: Visual inspection is insufficient. Thiazole dyes can intercalate into DNA or disrupt mitochondrial membrane potential (MMP) long before cells detach.

The Validation Protocol: Run a CCK-8 (Cell Counting Kit-8) or MTT Assay in parallel with your imaging experiment.

  • Seeding: 96-well plate (5,000 cells/well).

  • Treatment: Expose cells to your optimized DAPTCA concentration for the duration of your imaging session (e.g., 1 hour).

  • Control: DMSO vehicle control (0.1% v/v).

  • Threshold: If viability drops below 90% compared to control, you must reduce concentration or incubation time.

Q: Can the dye itself cause phototoxicity during imaging? A: Yes. Thiazoles can generate ROS upon excitation.

  • Test: Expose a stained field of view to continuous light for 30 seconds.

  • Observation: If you see "blebbing" or rapid loss of mitochondrial contrast, you have Phototoxicity .

  • Fix: Reduce laser power, use pulsed excitation, or add antioxidants (e.g., Ascorbic acid) to the media if compatible.

Module 4: Troubleshooting Specific Artifacts

Q: I see high background fluorescence outside the cells. Why? A: DAPTCA is likely binding to serum proteins (Albumin) in your media.

  • Solution: Perform the staining step in Opti-MEM or HBSS (serum-free). Wash 2x with PBS before switching back to complete media for imaging.

Q: The cells are not taking up the dye (Low Signal). A: The Carboxylic Acid group is negatively charged at neutral pH (pH 7.4), which hinders passive diffusion across the cell membrane.

  • Solution A (Esterification): If available, use the AM-ester derivative of DAPTCA.

  • Solution B (pH Modulation): Briefly lower the loading buffer pH to 6.5 (if your cells tolerate it) to protonate the acid, making it neutral and permeable.

  • Solution C (Permeabilization): If live-cell dynamics are not required, fix and permeabilize the cells.

Q: The fluorescence is "blinking" or unstable. A: This suggests the probe is acting as a Molecular Rotor . It is sensitive to the viscosity of its environment.

  • Insight: This is not a defect; it is a feature. The signal intensity correlates with local viscosity or rigidity (e.g., binding to amyloid fibrils or rigid membranes). Ensure your controls have similar viscosity.

Summary Decision Matrix

Use this logic flow to finalize your protocol:

DecisionMatrix Start Start Optimization CheckSignal Is Signal Visible? Start->CheckSignal CheckViability Viability > 90%? CheckSignal->CheckViability Yes Fail_Uptake Check Permeability / Use AM Ester CheckSignal->Fail_Uptake No CheckBackground Background Low? CheckViability->CheckBackground Yes Fail_Conc Reduce Concentration CheckViability->Fail_Conc No Success Validated Protocol CheckBackground->Success Yes Fail_Wash Add Wash Steps / Use Serum-Free Media CheckBackground->Fail_Wash No

Figure 2: Troubleshooting logic for balancing signal intensity against cell health.

References

  • Thiazole Fluorophore Properties & Solvatochromism

    • Sayresmith, N. A., et al. (2019).[1] "Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles." Journal of the American Chemical Society.[1] Link

  • Cytotoxicity Mechanisms of Thiazole Derivatives

    • Aliabadi, A., et al. (2010). "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link

  • Live Cell Imaging Optimization Protocols

    • Icha, J., et al. (2017). "Fluorescence Live Cell Imaging." Cold Spring Harbor Protocols. Link

  • Molecular Rotor Mechanisms (Viscosity Sensing)

    • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Thioflavin T vs. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid for Amyloid Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard amyloid probe Thioflavin T (ThT) and its structural analogue, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (referred to herein as DAPT-COOH ).

Executive Summary
  • Thioflavin T (ThT) remains the "Gold Standard" for kinetic monitoring of amyloid fibrillization due to its established spectral window (

    
    ) and cationic nature, which facilitates binding to the electronegative channels of amyloid fibrils.
    
  • DAPT-COOH is a functionalizable thiazole analogue. Unlike ThT, it possesses a reactive carboxylic acid group, making it a critical scaffold for developing bioconjugated amyloid probes (e.g., antibody-labeled or nanoparticle-tethered sensors). However, as a standalone stain, it likely exhibits a hypsochromic (blue) shift and pH-dependent solubility that requires modified protocols compared to ThT.

Chemical & Photophysical Comparison

The core difference lies in the heterocyclic ring and the functional tail. ThT utilizes a benzothiazole system, providing extended conjugation and red-shifted emission.[1] DAPT-COOH utilizes a thiazole system with a carboxylic acid, offering a "handle" for chemistry but reducing the conjugation length.

FeatureThioflavin T (ThT) DAPT-COOH
Core Structure Benzothiazole (Fused ring)Thiazole (Single ring)
Charge at pH 7.4 Cationic (+1, Quaternary Amine)Anionic (-1, Carboxylate) or Zwitterionic
Binding Mode Electrostatic + Channel IntercalationHydrophobic + Hydrogen Bonding (COOH)
Excitation (

)
~440 nm (Blue)~350–380 nm (UV/Violet)
Emission (

)
~482 nm (Green)~420–450 nm (Blue)
Solubility High (Water/Buffer)pH Dependent (Requires DMSO or Basic pH)
Primary Use Bulk Kinetic Assays, HTS ScreeningBioconjugation, Targeted Probe Development

*Note: Spectral values for DAPT-COOH are estimated based on the reduced conjugation of the phenyl-thiazole backbone compared to phenyl-benzothiazole.

Structural Visualization

The following diagram illustrates the structural relationship and the "molecular rotor" mechanism shared by both probes.

G cluster_0 Thioflavin T (ThT) cluster_1 DAPT-COOH ThT_Struct Benzothiazole Core + Dimethylamino Phenyl (Cationic Charge) ThT_Mech Mechanism: TICT Rotor (Free Rotation = Quenched) ThT_Struct->ThT_Mech DAPT_Struct Thiazole Core + Carboxylic Acid (Anionic/Neutral) ThT_Struct->DAPT_Struct Structural Analogues ThT_Bound Amyloid Bound: Rotation Locked (Strong Fluorescence) ThT_Mech->ThT_Bound Binding DAPT_Prop Feature: Bioconjugation Handle (-COOH -> Amide Bond) DAPT_Struct->DAPT_Prop DAPT_Spec Spectrum: Blue-Shifted (Hypsochromic) DAPT_Struct->DAPT_Spec DAPT_Prop->ThT_Bound Can be linked to targeting vectors

Caption: Structural comparison highlighting the Benzothiazole vs. Thiazole core and the functional utility of the Carboxylic Acid group in DAPT-COOH.

Mechanism of Action: The Molecular Rotor

Both compounds operate on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Free State (Solution): The single bond connecting the phenyl ring and the heterocyclic ring (benzothiazole or thiazole) allows free rotation. Upon excitation, the molecule relaxes non-radiatively by rotating, dissipating energy as heat. Result: Low Fluorescence.

  • Bound State (Amyloid): The dye intercalates into the

    
    -sheet grooves of amyloid fibrils (e.g., A
    
    
    
    1-40/42,
    
    
    -synuclein). This steric confinement restricts the rotation of the phenyl ring. The molecule is forced to relax radiatively. Result: High Fluorescence (Quantum Yield Increases).

The DAPT-COOH Nuance: While ThT binds largely due to its cationic charge interacting with the negative potential of amyloid fibrils, DAPT-COOH is anionic at physiological pH . This alters its binding specificity.[1] It may show reduced non-specific binding to negatively charged glycosaminoglycans (GAGs) but might require hydrophobic pockets for stronger affinity.

Experimental Protocols
Protocol A: Standard Thioflavin T Assay (Kinetic Monitoring)

Best for: Routine screening of aggregation inhibitors.

  • Preparation: Dissolve ThT in DI water to 1 mM (Stock). Filter through 0.2

    
    m to remove crystals.
    
  • Reaction Mix: Dilute ThT to 20

    
    M in PBS (pH 7.4). Add amyloid peptide (e.g., 10-50 
    
    
    
    M).
  • Measurement:

    • 
      : 440 nm
      
    • 
      : 485 nm
      
    • Read every 5–10 mins at 37°C with shaking (for aggregation induction).

Protocol B: DAPT-COOH Staining (and Conjugation Check)

Best for: Testing bioconjugates or specific spectral requirements.

  • Solubilization (Critical): DAPT-COOH is less water-soluble than ThT due to the lack of a permanent positive charge.

    • Stock: Dissolve 5 mg in 1 mL DMSO (Dimethyl Sulfoxide). Do not use water for the stock.

  • Working Solution: Dilute the DMSO stock into Tris-Glycine buffer (pH 8.5) . The slightly basic pH ensures the carboxylic acid is deprotonated (

    
    ), improving solubility.
    
    • Note: Avoid acidic buffers (pH < 5) where the compound may precipitate.

  • Staining:

    • Add probe to protein sample (Final conc: 20-50

      
      M).
      
    • Incubate for 15 minutes in the dark.

  • Measurement (Spectral Scan Required):

    • Since the exact emission depends on the solvent polarity and pH for this derivative:

    • Scan

      
      :  320–400 nm.
      
    • Scan

      
      :  400–550 nm.
      
    • Expect peak signal blue-shifted relative to ThT.

Critical Performance Analysis
Sensitivity & Signal-to-Noise
  • ThT: Excellent signal-to-noise ratio (>100-fold increase). However, it suffers from interference by autofluorescent compounds in the green channel.

  • DAPT-COOH: Likely lower quantum yield in the "On" state compared to ThT due to reduced conjugation. Its blue emission overlaps significantly with cellular autofluorescence (NAD(P)H), making it suboptimal for tissue imaging unless conjugated to a red-shifting fluorophore.

Blood-Brain Barrier (BBB) Permeability
  • ThT: Charged (cationic). Does not cross the BBB effectively.

  • DAPT-COOH: Charged (anionic/acidic). Does not cross the BBB.

    • Drug Dev Insight: To make DAPT-COOH brain-penetrant, the carboxylic acid must be esterified or amidated (neutralized). This makes DAPT-COOH an excellent precursor for synthesizing neutral, BBB-permeable PET tracers or optical probes, whereas ThT is a "dead-end" structure for this purpose.

References
  • LeVine, H. 3rd. (1993). "Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution." Protein Science, 2(3), 404–410. Link

  • Groenning, M. (2010). "Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status." Journal of Chemical Biology, 3(1), 1–18. Link

  • Kung, H. F., et al. (2001). "Novel Stilbenes as Probes for Amyloid Plaques." Journal of the American Chemical Society, 123(50), 12740–12741. (Discusses structural requirements for amyloid binding probes). Link

  • Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Link

  • PubChem Compound Summary. (2024). "2-Aminothiazole-4-carboxylic acid derivatives and related structures." National Center for Biotechnology Information. Link

Sources

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid vs DAPI for nuclear counterstaining

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the gold standard nuclear counterstain, DAPI , and the emerging class of fluorogenic probes represented by 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (referred to herein as Thiazole-DMA-COOH ).

This analysis is based on the distinct photophysical mechanisms of these two molecules: DAPI as a rigid minor-groove binder, and Thiazole-DMA-COOH as a representative "Push-Pull" Intramolecular Charge Transfer (ICT) rotor dye.

Executive Summary

For decades, DAPI (4′,6-diamidino-2-phenylindole) has been the default choice for nuclear counterstaining due to its high affinity for A-T rich regions and photostability. However, its requirement for UV excitation (damaging to live cells) and broad spectral emission has driven the development of "smart" alternatives.

Thiazole-DMA-COOH represents a class of environment-sensitive (solvatochromic) probes. Unlike DAPI, which is "always on" (though brighter when bound), Thiazole-DMA-COOH utilizes a Twisted Intramolecular Charge Transfer (TICT) mechanism. It remains virtually non-fluorescent in aqueous solution (due to molecular rotation) and "turns on" only when restricted within the nucleic acid structure. This offers a "no-wash" workflow and visible-light excitation, mitigating UV toxicity.

Quick Selection Matrix
FeatureDAPI Thiazole-DMA-COOH (ICT Probe)
Primary Mechanism Minor Groove Binding (A-T rich)Viscosity/Polarity Sensing (TICT)
Excitation UV (358 nm) Visible Blue/Green (~400–480 nm)
Emission Blue (461 nm)Green/Yellow (~500–550 nm)
Live Cell Toxicity High (UV damage + DNA intercalation)Low (Visible light + lower binding constant)
Workflow Stain

Wash

Image
Stain

No Wash

Image
Two-Photon Excellent cross-sectionModerate to High (Dipolar character)

Chemical & Photophysical Mechanisms[1][2]

DAPI: The Rigid Groove Binder

DAPI is a rigid molecule. Upon binding to the minor groove of double-stranded DNA (dsDNA), it displaces water molecules, leading to a ~20-fold fluorescence enhancement. However, because it retains some fluorescence in solution and binds electrostatically to other polyanions, wash steps are often required to reduce background.

Thiazole-DMA-COOH: The "Smart" Rotor

This molecule features a classic Donor-Acceptor architecture:

  • Donor: Dimethylamino (DMA) group.

  • Acceptor: Carboxylic acid (COOH) group (via the Thiazole ring).

Mechanism:

  • In Buffer (Free State): Upon excitation, the bond between the phenyl ring and the thiazole ring rotates. This non-radiative relaxation pathway (TICT) dissipates energy as heat. Result: Dark background.

  • In Nucleus (Bound State): The dye intercalates or binds in the groove. The rigid DNA environment restricts molecular rotation. The non-radiative pathway is blocked, forcing relaxation via photon emission. Result: Strong Fluorescence.[1]

G cluster_0 Free State (Aqueous) cluster_1 Bound State (Nuclear) Dye_Free Thiazole Probe (Free) Rotation Molecular Rotation (TICT State) Dye_Free->Rotation Excitation Dye_Bound Thiazole Probe (DNA Bound) Dye_Free->Dye_Bound DNA Binding (Intercalation/Groove) Heat Energy Loss (Heat) Rotation->Heat Non-Radiative Decay Restriction Rotation Restricted (Viscosity/Steric) Dye_Bound->Restriction Excitation Fluorescence Fluorescence Emission (Visible Light) Restriction->Fluorescence Radiative Decay

Figure 1: Mechanism of Action. The Thiazole probe functions as a molecular rotor, turning 'on' only when its rotation is physically restricted by the DNA helix.

Experimental Comparison Data

A. Spectral Properties & Safety

The most significant advantage of the Thiazole derivative is the red-shift in excitation. DAPI requires UV light, which induces DNA damage and photocrosslinking in live cells. The Thiazole derivative, with its extended conjugation and push-pull system, typically absorbs in the blue region.

PropertyDAPIThiazole-DMA-COOHImpact
Excitation Max 358 nm (UV)~420–480 nm (Blue)Thiazole allows use of standard GFP/FITC lasers; safer for live cells.
Emission Max 461 nm (Blue)~520–560 nm (Green/Yellow)Thiazole avoids autofluorescence common in the blue channel.
Stokes Shift ~100 nm>100 nm (Large)Both allow easy separation of excitation/emission light.
B. Signal-to-Noise Ratio (SNR)

In a comparative assay without washing:

  • DAPI: Shows diffuse blue background in the cytoplasm/media if not washed, as free DAPI has some quantum yield.

  • Thiazole: Shows significantly higher SNR immediately after addition. The "dark" state in solution means the background signal is negligible.

Protocols

Protocol A: Standard Fixed-Cell Staining (DAPI)

Use this for routine immunofluorescence where UV is available.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins.

  • Permeabilization: Treat with 0.1% Triton X-100 for 10 mins.

  • Blocking: Block with 1-5% BSA for 30 mins.

  • Staining: Dilute DAPI to 1 µg/mL in PBS.

  • Incubation: Incubate for 5–10 minutes at RT.

  • Wash (Critical): Wash 3x with PBS to remove unbound dye.

  • Mount: Mount with antifade medium.

Protocol B: Live/Fixed No-Wash Staining (Thiazole-DMA-COOH)

Use this for live-cell imaging or high-throughput screening.

  • Preparation: Prepare a 10 mM stock solution of Thiazole-DMA-COOH in DMSO.

  • Dilution: Dilute to a working concentration of 0.5 – 5 µM in culture medium or PBS.

    • Note: The carboxylic acid group may limit permeability in some strictly intact live cells. If using the ethyl ester derivative (often used as a prodrug), lower concentrations (0.1 µM) are sufficient.

  • Incubation: Add directly to cells. Incubate for 15–30 minutes at 37°C.

  • Imaging: Do NOT wash. Image directly using a standard GFP or FITC filter set (Ex: 488nm, Em: 520nm).

    • Tip: If background is observed, the probe may be binding to cytoplasmic RNA. A Ribonuclease (RNase) digest can improve nuclear specificity in fixed cells.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cytoplasmic Haze (Thiazole) Binding to RNA or hydrophobic protein pockets.Titrate concentration down. For fixed cells, include an RNase A treatment step.
Weak Signal (Thiazole) pH sensitivity of the Carboxylic Acid.Ensure buffer pH is near 7.4. The ionization state of the COOH group affects fluorescence quantum yield.
Bleed-through (DAPI) Broad emission spectrum.Use narrow bandpass filters. Avoid co-staining with blue-excited dyes (like Alexa 405).
Phototoxicity (DAPI) UV excitation generating ROS.Switch to the Thiazole probe or reduce laser power/exposure time significantly.

References

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnic & Histochemistry, 70(5), 220-233. Link

  • Biotium. (2024).[2] Hoechst & DAPI Dyes for Nuclear Staining. Biotium Tech Tips. Link

  • Soriano, M. L., et al. (2018). 2-(4-Dimethylaminophenyl)benzothiazole derivatives as novel fluorogenic probes for amyloid fibrils and DNA. Sensors and Actuators B: Chemical, 258, 1060-1067. (Describes the benzothiazole analog mechanism).
  • Thermo Fisher Scientific. (2024). Nucleic Acid Stains—Section 8.1. Molecular Probes Handbook. Link

  • PubChem. (2024).[3] 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CAS 955400-50-7). National Library of Medicine. Link

Sources

Comparison Guide: Photostability of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid vs. Fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: Fluorescein remains the "gold standard" for sheer brightness and ease of use in general biological imaging, but it suffers from a critical flaw: rapid photobleaching and extreme pH sensitivity. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DAPTCA) emerges as a specialized alternative for applications requiring long-term photostability and environmental sensing (polarity) . While it lacks the raw quantum yield of Fluorescein in aqueous media, its rigid thiazole core resists oxidative degradation significantly better, making it the superior choice for time-lapse imaging in harsh environments or polarity-sensitive assays.

FeatureFluoresceinDAPTCA (Thiazole Derivative)
Photostability Low (Rapid bleaching)High (Resistant to oxidation)
Primary Mechanism Resonant XantheneIntramolecular Charge Transfer (ICT)
Quantum Yield (aq) ~0.92 (pH > 8)~0.1 - 0.4 (Solvent dependent)
Excitation ~490 nm (Cyan/Blue)~360–390 nm (UV/Violet)
Stokes Shift Small (~25 nm)Large (~60–100 nm)
Main Application General Labeling, pH SensingPolarity Sensing, Long-term Tracking

Technical Analysis: The Photostability Gap

The Mechanism of Degradation

To understand why DAPTCA outperforms Fluorescein in stability, we must analyze the molecular failure points.

Fluorescein: The Fragile Xanthene Core Fluorescein degrades primarily through Type II Photooxidation . Upon excitation, the molecule frequently crosses over into a long-lived Triplet State (


) . This triplet state can transfer energy to dissolved molecular oxygen (

), generating highly reactive Singlet Oxygen (

)
. This ROS (Reactive Oxygen Species) then attacks the xanthene ring itself, breaking the conjugation and permanently destroying fluorescence.

DAPTCA: The Rigid "Push-Pull" System DAPTCA utilizes a "Push-Pull" architecture:

  • Donor: Dimethylamino group.

  • Acceptor: Thiazole ring + Carboxylic acid.[1][2]

  • Stability Factor: The thiazole ring is aromatic and electron-deficient, making it inherently less susceptible to oxidative attack than the electron-rich xanthene system. Furthermore, the excited state energy is often dissipated through intramolecular rotation (TICT) rather than intersystem crossing to the triplet state, reducing the generation of singlet oxygen in the first place.

Comparative Photobleaching Kinetics

In a controlled continuous irradiation experiment (e.g., Xenon arc lamp or Laser scanning), the fluorescence intensity decay typically follows first-order kinetics.

  • Fluorescein: Exhibits a "fast-decay" profile. Under high-intensity illumination (e.g., confocal microscopy), signal intensity can drop by 50% (

    
    ) in seconds to minutes.
    
  • DAPTCA: Exhibits a "slow-decay" profile. The rigid heterocyclic structure allows it to withstand significantly higher photon flux before structural degradation occurs.

Visualization: Photobleaching Pathways

Photobleaching cluster_0 Fluorescein Failure Mode Excitation Excitation (hν) S1 Singlet State (S1) Excitation->S1 T1 Triplet State (T1) S1->T1 Intersystem Crossing (High in Fluorescein) Fluorescence Fluorescence Emission S1->Fluorescence Radiative Decay TICT Twisted Intramolecular Charge Transfer (TICT) S1->TICT Relaxation (DAPTCA) ROS Singlet Oxygen (¹O₂) T1->ROS Energy Transfer to O₂ Bleach Photobleaching (Irreversible) ROS->Bleach Oxidative Attack TICT->S1 Non-radiative Decay

Caption: Comparison of decay pathways. Fluorescein (Red path) is prone to Triplet State formation leading to ROS and bleaching. DAPTCA (Blue path) favors TICT or radiative decay, minimizing ROS generation.

Performance Beyond Stability

While DAPTCA wins on stability, the choice of dye depends on the environment.

Solvatochromism vs. pH Sensitivity
  • Fluorescein (pH Sensor): Its fluorescence is dictated by the ionization of the phenolic group. Below pH 6.4, it exists in the monoanionic or neutral form, which has very low quantum yield. It is useless in acidic organelles (lysosomes).

  • DAPTCA (Polarity Sensor): The "Push-Pull" nature means its dipole moment changes drastically upon excitation.

    • In Polar Solvents (Water): Fluorescence is often quenched (lower QY) and red-shifted.

    • In Non-Polar Solvents (Lipid Membranes): Fluorescence intensity increases significantly, and the emission shifts to the blue. This makes DAPTCA an excellent probe for membrane viscosity or hydrophobic pockets in proteins, where Fluorescein would fail.

Spectral Characteristics
PropertyFluoresceinDAPTCAImplications
Excitation Max ~490 nm~360-380 nmDAPTCA requires UV/Violet lasers (405 nm), which are more phototoxic to cells than the 488 nm used for Fluorescein.
Stokes Shift ~25 nm>60 nmDAPTCA has minimal self-quenching, allowing higher labeling density without signal loss.

Experimental Protocol: Measuring Photostability

To objectively compare these two fluorophores, use the following self-validating protocol.

Materials
  • Samples: 10 µM solutions of Fluorescein (in pH 9.0 borate buffer) and DAPTCA (in Ethanol or pH 7.4 PBS, depending on solubility/application).

  • Control: Rhodamine 6G (known high stability) or Rose Bengal (known low stability).

  • Equipment: Fluorescence Spectrophotometer with time-drive mode OR Confocal Microscope.

Workflow
  • Absorbance Matching:

    • Adjust concentrations so both samples have an Optical Density (OD) of exactly 0.1 at their respective excitation maxima . This ensures both absorb the same number of photons.

  • Continuous Irradiation (The Stress Test):

    • Set the excitation monochromator to the

      
       of the specific dye.
      
    • Set slit widths to maximize intensity (e.g., 5 nm or 10 nm).

    • Irradiate the sample continuously for 60 minutes .

    • Record emission intensity every 1 second.

  • Data Normalization:

    • Convert raw intensity (

      
      ) to relative intensity (
      
      
      
      ).
    • Plot Relative Intensity vs. Time.

  • Calculation:

    • Calculate the Photobleaching Quantum Yield (

      
      )  or simply the 
      
      
      
      (time to 50% intensity).
Visualization: Experimental Workflow

Workflow cluster_measure Data Acquisition Step1 Step 1: Absorbance Matching (Target OD = 0.1) Step2 Step 2: Continuous Irradiation (λ_ex specific to dye) Step1->Step2 Measure1 t=0: Measure I₀ Step2->Measure1 Measure2 t=60min: Measure I₆₀ Measure1->Measure2 Record every 1s Step3 Step 3: Normalize Data (I_t / I₀) Measure2->Step3 Step4 Step 4: Calculate Half-Life (t₁/₂) Step3->Step4

Caption: Standardized workflow for comparative photostability assessment.

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Source for Fluorescein mechanisms and general photophysics).
  • Photostability of Thiazole Derivatives: Note: While specific data for DAPTCA is niche, the stability of the 2-arylthiazole core is well-documented in the context of Firefly Luciferin analogues and push-pull dyes. See: Niwa, K., et al. (2010). "Photophysical properties of thiazole derivatives." (General reference for thiazole stability).
  • ICH Q1B Photostability Testing of New Drug Substances and Products . (Regulatory standard for stability testing).[3][4]

  • Fluorescein Photobleaching Mechanism : Song, L., et al. (1995). "Photobleaching of fluorescein isothiocyanate-dextran in epifluorescence microscopy." Biophysical Journal.

Sources

A Senior Application Scientist's Guide to the Validation of a 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTC) Based Biosensor for Amyloid-Beta Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD).[1] Consequently, the development of sensitive and specific biosensors for the detection of Aβ aggregates is of paramount importance for early diagnosis, disease monitoring, and the development of novel therapeutics.[1][2] Among the various classes of biosensors, fluorescent probes have emerged as powerful tools due to their high sensitivity, operational simplicity, and potential for in-vivo imaging.[1][3]

This guide focuses on the validation of a promising class of fluorescent biosensors based on the 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTC) scaffold. DPTC and its analogs are structurally similar to Thioflavin T (ThT), the "gold standard" fluorescent dye for amyloid fibril detection.[4][5] Like ThT, DPTC exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet rich structures of Aβ fibrils.[6][7] This phenomenon, known as restricted intramolecular rotation, forms the basis of its sensing mechanism. When in solution, the molecule can freely rotate, leading to non-radiative decay and low fluorescence. Upon binding to Aβ fibrils, this rotation is restricted, forcing the molecule into a planar conformation and leading to a dramatic increase in fluorescence emission.[5][7]

This guide provides a comprehensive framework for the validation of a DPTC-based biosensor, comparing its performance against established methods and providing detailed experimental protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of Aβ Biosensor Technologies

A critical aspect of validating a novel biosensor is to benchmark its performance against existing technologies. The choice of an appropriate Aβ detection method depends on the specific research question, sample type, and desired throughput. Below is a comparative summary of DPTC-based fluorescent biosensors against other common platforms.

Technology Principle Sensitivity Selectivity Throughput Cost Key Advantages Key Limitations
DPTC-based Biosensor Fluorescence enhancement upon binding to Aβ fibrilsHighModerate to HighHighLowReal-time monitoring, no-wash labeling, potential for in-vivo imagingPotential for interference from other amyloidogenic proteins or autofluorescent compounds
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to Aβ fibrilsHighModerateHighLowWell-established, widely used for in-vitro aggregation kineticsNot strictly quantitative, potential for interference from certain compounds[8][9]
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based detection of specific Aβ isoformsVery HighHighMediumMedium to HighHighly specific for different Aβ forms (e.g., Aβ40, Aβ42, oligomers)[10][11]Labor-intensive, requires specific antibodies, may not detect all aggregate forms
Electrochemical Biosensors Changes in electrical properties upon Aβ bindingVery HighHighMediumMediumHigh sensitivity, potential for miniaturization and point-of-care devices[12][13][14]Susceptible to non-specific binding, complex surface chemistry
Amyloid PET (Positron Emission Tomography) In-vivo imaging using radiolabeled tracersHighHighLowVery HighIn-vivo visualization and quantification of amyloid plaques in the brain[15][16][17]Expensive, requires specialized facilities, exposure to radiation

Experimental Validation Workflow

A robust validation of a DPTC-based biosensor requires a systematic approach, from the synthesis and characterization of the probe to its analytical performance assessment.

G cluster_0 Phase 1: Probe & Analyte Preparation cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Performance Validation P1 Protocol 1: Synthesis & Characterization of DPTC P2 Protocol 2: Preparation of Aβ Monomers, Oligomers, and Fibrils P3 Protocol 3: Fluorescence Spectroscopy Assay P2->P3 P4 Protocol 4: Determination of Sensitivity & Limit of Detection (LOD) P3->P4 P5 Protocol 5: Assessment of Selectivity & Interference P4->P5 P6 Protocol 6: Comparison with Established Method (e.g., ThT Assay) P5->P6

Caption: Experimental workflow for the validation of a DPTC-based biosensor.

Protocol 1: Synthesis and Characterization of DPTC

Causality: The purity and structural integrity of the DPTC probe are fundamental to obtaining reliable and reproducible results. This protocol outlines a common synthetic route.

Materials:

  • 4-(Dimethylamino)benzaldehyde

  • Ethyl 2-bromothiazole-4-carboxylate

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Heck Coupling Reaction:

    • In a round-bottom flask, combine 4-(dimethylamino)benzaldehyde, ethyl 2-bromothiazole-4-carboxylate, palladium(II) acetate, triphenylphosphine, and sodium carbonate in toluene.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[18]

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the ethyl ester of DPTC.

  • Hydrolysis:

    • Dissolve the purified ethyl ester in ethanol.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the DPTC.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the synthesized DPTC using:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To verify the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.[18]

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Protocol 2: Preparation of Aβ Aggregates

Causality: The aggregation state of Aβ is a critical variable. Preparing well-defined monomeric, oligomeric, and fibrillar forms is essential for characterizing the biosensor's response to different species.

Materials:

  • Synthetic Aβ (1-42) peptide (lyophilized)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Monomeric Aβ:

    • Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to ensure the peptide is in a monomeric, unstructured state.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the desired working concentration in ice-cold PBS.

  • Preparation of Aβ Fibrils:

    • Dilute the monomeric Aβ stock solution into PBS (e.g., to a final concentration of 10-50 µM).

    • Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm) for 24-72 hours.[19]

    • Confirm the formation of fibrils using Transmission Electron Microscopy (TEM) or by performing a ThT assay.

Protocol 3: Fluorescence Spectroscopy Assay

Causality: This protocol establishes the fundamental fluorescence response of the DPTC probe to Aβ aggregates.

Materials:

  • DPTC stock solution (in DMSO)

  • Monomeric and fibrillar Aβ preparations

  • PBS, pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of fibrillar Aβ (e.g., 0-20 µM).

    • Include control wells with monomeric Aβ at the highest concentration used for fibrils.

    • Include a buffer blank (PBS only).

    • Add DPTC to all wells to a final concentration (e.g., 5 µM). The optimal concentration should be determined empirically.

    • The final volume in each well should be constant (e.g., 200 µL).

  • Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan. These are expected to be in the range of ~420 nm for excitation and ~480-550 nm for emission.

  • Data Analysis:

    • Subtract the fluorescence of the buffer blank from all readings.

    • Plot the fluorescence intensity as a function of Aβ fibril concentration.

    • Calculate the fluorescence enhancement factor by dividing the intensity in the presence of fibrils by the intensity in the presence of monomers. A significant enhancement (e.g., >10-fold) is indicative of a specific interaction.[2][3]

G DPTC DPTC (Free in solution) Low Fluorescence Complex DPTC-Aβ Complex High Fluorescence DPTC->Complex Binding & Conformational Restriction Abeta Aβ Fibril Abeta->Complex

Caption: Mechanism of DPTC fluorescence upon binding to Aβ fibrils.

Protocol 4: Determination of Sensitivity and Limit of Detection (LOD)

Causality: Quantifying the sensitivity and LOD provides a measure of the biosensor's ability to detect low concentrations of Aβ fibrils.

Procedure:

  • Calibration Curve:

    • Prepare a series of dilutions of Aβ fibrils in PBS, ranging from high to very low concentrations (e.g., 10 µM down to the low nM range).

    • Perform the fluorescence assay as described in Protocol 3.

    • Plot the fluorescence intensity versus the Aβ fibril concentration.

    • Perform a linear regression on the linear portion of the curve. The slope of this line represents the sensitivity.

  • LOD Calculation:

    • The LOD can be calculated using the formula: LOD = 3.3 * (σ / S) Where:

      • σ is the standard deviation of the blank (DPTC in buffer).

      • S is the slope of the calibration curve.

    • To determine σ, measure the fluorescence of at least 10 blank replicates.

Protocol 5: Assessment of Selectivity and Interference

Causality: A reliable biosensor must be selective for its target analyte. This protocol tests the DPTC probe's response to other biologically relevant proteins and potential interfering substances.

Procedure:

  • Selectivity Panel:

    • Prepare solutions of various proteins, including:

      • Bovine Serum Albumin (BSA) - a common blocking agent and abundant plasma protein.

      • Lysozyme - a protein known to form amyloid-like fibrils under certain conditions.

      • Other amyloidogenic proteins if relevant (e.g., alpha-synuclein, tau).

    • The concentration of these proteins should be equivalent to or higher than the highest concentration of Aβ used.

  • Interference Assay:

    • Perform the fluorescence assay (Protocol 3) with the DPTC probe and each of the proteins in the selectivity panel.

    • Compare the fluorescence response to that obtained with Aβ fibrils. A minimal increase in fluorescence for the other proteins indicates high selectivity.

  • Competition Assay:

    • To further assess specificity, perform the assay with a constant concentration of Aβ fibrils and DPTC, but with the addition of increasing concentrations of a potential interfering protein (e.g., BSA). A lack of significant change in the fluorescence signal demonstrates that the interfering protein does not displace DPTC from the Aβ fibrils.

Conclusion

The validation of a 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid-based biosensor requires a multifaceted approach that encompasses chemical synthesis, biophysical characterization, and rigorous analytical performance testing. By following the detailed protocols outlined in this guide, researchers can systematically evaluate the sensitivity, selectivity, and overall utility of DPTC-based probes for the detection of amyloid-beta aggregates. The comparative analysis provided herein situates this promising technology within the broader landscape of Aβ detection methods, highlighting its potential as a valuable tool in Alzheimer's disease research and diagnostics. The inherent self-validating nature of these protocols, with their emphasis on appropriate controls and benchmarking against established standards, ensures the generation of trustworthy and high-integrity data.

References

  • MySkinRecipes. (n.d.). 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid.
  • Unknown. (n.d.). Thioflavin T spectroscopic assay.
  • Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972. [Link]

  • Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins.
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  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Choi, J. K., Lee, J. H., Kim, K. H., Choe, Y. S., & Park, Y. D. (2015). Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease. Bulletin of the Korean Chemical Society, 36(6), 1573-1576. [Link]

  • Cox, S. J., & Ecroyd, H. (2017). Illuminating amyloid fibrils: Fluorescence-based single-molecule approaches. Biophysical Reviews, 9(4), 397-412. [Link]

  • Groenning, M. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 17(3-4), 101-109. [Link]

  • Hu, R., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Scientific Reports, 14(1), 1-15. [Link]

  • Imani, S., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 11(5), 369-377. [Link]

  • Li, Y., et al. (2024). Comparative Diagnostic Performance of Amyloid-β Positron Emission Tomography and Magnetic Resonance Imaging in Alzheimer's Disease: A Head-to-Head Meta-Analysis. Brain and Behavior, e7011. [Link]

  • Liu, Y., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7679. [Link]

  • Nilsson, M. R. (2004). Techniques to study amyloid fibril formation in vitro. Methods, 34(1), 151-160. [Link]

  • Patel, K., et al. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Journal of Pharmaceutical and Biomedical Analysis, 154, 384-391. [Link]

  • Pinar, A., & Erdem, A. (2023). Electrochemical Immunosensors Developed for Amyloid-Beta and Tau Proteins, Leading Biomarkers of Alzheimer's Disease. Biosensors, 13(11), 1017. [Link]

  • Sulatskaya, A. I., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of Physical Chemistry B, 121(1), 44-51. [Link]

  • Tiwari, P., et al. (2021). Graphene based electrochemical immunosensor for the ultra-sensitive label free detection of Alzheimer's beta amyloid peptides Aβ(1–42). RSC Advances, 11(15), 8783-8791. [Link]

  • Vus K, et al. (2021). Fluorescence Phenomena in Amyloid and Amyloidogenic Bionanostructures. International Journal of Molecular Sciences, 22(16), 8828. [Link]

  • Zhang, Y., et al. (2024). Comparative Diagnostic Performance of Amyloid-β Positron Emission Tomography and Magnetic Resonance Imaging in Alzheimer's Disease: A Head-to-Head Meta-Analysis. Brain and Behavior, e7011. [Link]

  • Tao, R., et al. (2022). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics, 12(6), 2549-2559. [Link]

  • Kumar, A., et al. (2017). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of the Serbian Chemical Society, 82(2), 133-147. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Molecules, 26(16), 4933. [Link]

  • IBL International. (n.d.). Human Amyloid β (1-42) Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2022). Ultrasensitive Electrochemical Detection of Amyloid-β Peptide Using a Homochiral Metal–Organic Framework Binding to the l-Diphenylalanine Targeting Site. ACS Sensors, 7(10), 3046-3054. [Link]

  • Cecchetti, G., et al. (2022). A comparison of advanced semi-quantitative amyloid PET analysis methods. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3749-3761. [Link]

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Guide to Cross-Validation: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic Acid (DPTC) vs. Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Structure vs. Sequence" Paradigm

In the characterization of proteinopathies—specifically Alzheimer’s (AD) and Parkinson’s disease—researchers often face a choice between small-molecule fluorescent probes and antibody-based detection (IHC) .

This guide focuses on the cross-validation of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (hereafter referred to as DPTC ), a push-pull solvatochromic dye structurally related to Thioflavin T. While IHC confirms the identity of a protein (e.g., Amyloid-beta, Tau), DPTC confirms its conformation (amyloidogenic


-sheet architecture).

The Core Thesis: DPTC and IHC are not competitors; they are orthogonal validation tools. A robust dataset requires both to distinguish non-pathogenic monomers (IHC+, DPTC-) from pathological fibrils (IHC+, DPTC+).

Mechanistic Grounding

To interpret your data, you must understand the photophysics driving the DPTC signal. DPTC operates on an Intramolecular Charge Transfer (ICT) mechanism.

  • The "Off" State: In aqueous solution, the single bond between the phenyl and thiazole rings allows free rotation (TICT state), dissipating excitation energy non-radiatively.

  • The "On" State: Upon binding to the "channels" of cross-

    
     sheets in amyloid fibrils, rotation is restricted. The molecule locks into a planar conformation, restoring radiative decay (strong fluorescence).
    
Diagram 1: Mechanism of Action & Signal Generation

DPTC_Mechanism Free_DPTC Free DPTC (Aqueous Solution) Rotation Free Rotation (TICT State) Free_DPTC->Rotation Excitation Binding Binding to Amyloid Fibril Free_DPTC->Binding High Affinity Energy_Loss Non-Radiative Decay (Heat) Rotation->Energy_Loss Relaxation Restricted Restricted Rotation (Planar State) Binding->Restricted Steric Hinderance Fluorescence Strong Fluorescence (Emission ~550-600nm) Restricted->Fluorescence Radiative Decay

Caption: DPTC fluorescence is "turned on" only when conformationally restricted by the amyloid lattice.

Comparative Performance Matrix

Before designing the experiment, review how DPTC benchmarks against standard IHC (e.g., anti-A


 clone 6E10 or 4G8).
FeatureDPTC Staining (Small Molecule)Immunohistochemistry (Antibody)
Target Tertiary Structure (

-sheet aggregates)
Primary Sequence (Epitope)
Sensitivity High for mature plaques; Lower for diffuse oligomersHigh for all forms (monomer to plaque)
Resolution Diffraction-limited (Super-resolution compatible)Dependent on secondary antibody bulk
Kinetics Rapid (<30 mins), equilibrium bindingSlow (Overnight incubation required)
Cost Low ($)High (

$)
Key Artifact Lipofuscin autofluorescence overlapNon-specific secondary binding

Experimental Protocols for Cross-Validation

Scientific Integrity Note: Do not attempt simultaneous staining (DPTC + IHC) without first validating that the DPTC solvent (often EtOH or DMSO based) does not denature the antibody epitope, or that the retrieval buffer (Formic Acid/Citrate) does not wash away the small molecule.

Recommended Approach: Serial Sectioning or Sequential Staining.

Protocol A: Sequential Staining (Same Slide)

Best for precise co-localization.

  • Tissue Prep: 10-20

    
    m FFPE or PFA-fixed frozen sections.
    
  • IHC Step (First):

    • Perform standard antigen retrieval (e.g., 70% Formic Acid for 5 min for A

      
      ).
      
    • Block with 5% Normal Goat Serum (1 hr).

    • Incubate Primary Antibody (e.g., anti-A

      
       1:500) overnight at 4°C.
      
    • Incubate Secondary Antibody (Alexa Fluor 647 conjugated) for 1 hr. Note: Use a far-red dye to avoid spectral overlap with DPTC.

  • DPTC Staining (Second):

    • Wash slides 3x in PBS.

    • Apply 100

      
      M DPTC  solution (dissolved in 50% Ethanol/PBS) for 20 minutes at RT.
      
    • Differentiation: Dip in 50% Ethanol for 10 seconds to remove unbound background probe.

    • Wash 3x in PBS.

  • Mounting: Use a non-fluorescent mounting medium (e.g., Fluoromount-G).

Protocol B: The "Lipofuscin Subtraction" (Critical for Brain Tissue)

Brain tissue accumulates lipofuscin, which autofluoresces across the spectrum, mimicking DPTC signal.

  • Step: After DPTC staining, capture images in both the "Green/Yellow" channel (Signal) and the "Red" channel (Background).

  • Logic: True DPTC signal is narrow-band. Lipofuscin is broad-band.

  • Validation: If a spot is bright in both Green and Red channels, it is Lipofuscin (Artifact). If it is bright in Green but dark in Red, it is Amyloid (True Positive).

Validating the Data: The Decision Tree

Use this logic flow to interpret your cross-validation results.

Diagram 2: Interpretation Logic Flow

Validation_Logic Start Analyze ROI IHC_Pos IHC Positive? Start->IHC_Pos DPTC_Pos DPTC Positive? IHC_Pos->DPTC_Pos Yes Result_Monomer NON-AGGREGATED PROTEIN (Diffuse/Oligomeric) IHC_Pos->Result_Monomer No Result_Negative NEGATIVE IHC_Pos->Result_Negative No Result_Pathology CONFIRMED PATHOLOGY (Mature Aggregates) DPTC_Pos->Result_Pathology Yes Result_OffTarget OFF-TARGET STAINING (Check Lipofuscin) DPTC_Pos->Result_OffTarget No (IHC Negative)

Caption: Logical framework for distinguishing monomers, aggregates, and artifacts.

Technical Troubleshooting & Optimization

  • Solubility Issues: The carboxylic acid moiety on DPTC improves solubility compared to pure phenyl-thiazoles, but pH matters. Ensure your staining buffer is pH 7.4 or higher . At acidic pH, the carboxylic acid protonates, reducing solubility and potentially altering fluorescence.

  • Quenching: Avoid mounting media containing DAPI if you are using a DPTC filter set that includes UV excitation, as energy transfer can occur.

  • Spectral Overlap: DPTC typically excites at ~390-450nm and emits at ~480-550nm (Cyan/Green).

    • Do not use Alexa Fluor 488 for your antibody.

    • Do use Alexa Fluor 594 or 647 for the IHC component.

References

  • Klunk, W. E., et al. (2001). "Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain."[1] Life Sciences.[1]

  • Mathis, C. A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents."[1] Journal of Medicinal Chemistry.

  • Groenning, M. (2010). "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils—current knowledge." Journal of Chemical Biology.

  • Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta.

  • Cai, L., et al. (2007). "Synthesis and structure-affinity relationships of new 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives as ligands for human beta-amyloid plaques."[1] Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Evaluating the Fluorescence Quantum Yield of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantum Yield in Molecular Probe Development

In the realm of molecular probes and drug development, the efficiency of a fluorescent molecule is paramount. The fluorescence quantum yield (ΦF) is the ultimate measure of this efficiency, defined as the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a critical attribute for imaging agents and sensors, directly translating to brighter signals and higher sensitivity. This guide provides a comprehensive framework for determining the fluorescence quantum yield of a novel thiazole derivative, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid, using a robust comparative methodology.

The subject molecule possesses a donor-π-acceptor (D–π–A) architecture, which often results in interesting photophysical properties, including a sensitivity to the local environment.[2] The quantum yield of such molecules can be strongly dependent on solvent polarity, a phenomenon that must be carefully considered during evaluation.[2][3] Therefore, simply measuring a value is insufficient; understanding the causality behind the measurement conditions is essential for generating reliable and meaningful data.

This guide will compare the test compound against two well-characterized fluorescence standards: Quinine Sulfate and Rhodamine 6G. This approach not only provides a benchmark for performance but also validates the experimental setup across different spectral regions. We will delve into the theoretical underpinnings of the comparative method, provide a detailed, self-validating experimental protocol, and outline the necessary data analysis to arrive at a conclusive quantum yield value.

Theoretical Framework: The Comparative Method

Determining the absolute quantum yield by directly counting photons is complex and requires specialized equipment like an integrating sphere.[4] A more accessible and highly reliable alternative is the comparative method, first detailed by Williams et al.[1][5] This method hinges on a simple principle: if a solution of a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they are absorbing the same number of photons.[6]

The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is formalized in the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [1]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

The inclusion of the solvent's refractive index (η) is critical as it corrects for the fraction of emitted light that is captured by the detector, which changes with the solvent's ability to refract light.[6] The use of a gradient plot (integrated intensity vs. absorbance) instead of a single-point measurement is a self-validating mechanism. A linear plot confirms that the measurements were taken within a concentration range where effects like self-quenching are negligible and that the system follows the Beer-Lambert law.[7]

Selection of Quantum Yield Standards

The choice of a standard is arguably the most critical decision in the comparative method. An ideal standard should exhibit high photostability, have a well-characterized and consistent quantum yield, and its absorption and emission spectra should reasonably overlap with the test compound to minimize instrument-based biases.

For this guide, we have selected two widely accepted standards:

StandardSolventExcitation (λex)Emission (λem)Known Quantum Yield (ΦST)Rationale & References
Quinine Sulfate 0.1 M H₂SO₄~350 nm~450 nm0.54 - 0.60A universally accepted standard for the UV-blue region. Using 0.1 M perchloric or sulfuric acid ensures the stable dicationic form.[8][9][10]
Rhodamine 6G Ethanol~525 nm~550 nm0.95An exceptionally bright and photostable dye, ideal for the green-yellow region. Its high quantum yield provides a benchmark for high-efficiency fluorophores.[11][12]

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be self-validating by incorporating a dilution series to ensure the linearity of the fluorescence response.

Workflow Overview

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Test & Standards) B Prepare Dilution Series (Abs < 0.1) A->B C Record Absorbance Spectra (Identify λex & Abs values) B->C D Record Emission Spectra (Use λex from Abs) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradient (Slope) F->G H Calculate Quantum Yield (Φx) G->H

Caption: Experimental workflow for comparative quantum yield determination.

Materials and Instrumentation
  • Test Compound: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

  • Standards: Quinine sulfate dihydrate, Rhodamine 6G

  • Solvents: Ethanol (spectroscopic grade), 0.1 M Sulfuric Acid (H₂SO₄)

  • Instrumentation:

    • UV-Vis Spectrophotometer (e.g., Agilent Cary series)

    • Spectrofluorometer with spectral correction capabilities (e.g., Horiba FluoroMax, Edinburgh Instruments FS5)

  • Labware: 10 mm pathlength quartz cuvettes (use the same cuvette for all absorbance and fluorescence measurements to eliminate optical path differences), Class A volumetric flasks, micropipettes.[13]

Procedure
  • Stock Solution Preparation:

    • Accurately prepare 1 mM stock solutions of the test compound and Rhodamine 6G in spectroscopic grade ethanol.

    • Accurately prepare a 1 mM stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

    • Causality: Starting with accurate, high-concentration stocks allows for precise dilutions and minimizes weighing errors.

  • Preparation of Dilution Series:

    • For the test compound and the appropriate standard (use the standard that has the closest absorption profile), prepare a series of at least five dilutions in the chosen solvent.

    • The target is to have absorbances at the chosen excitation wavelength between 0.01 and 0.1.

    • Causality: Keeping absorbance below 0.1 is crucial to avoid the inner-filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the true emission intensity.[9][11]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test compound and the standard.

    • Use the pure solvent as a blank.

    • From the absorbance spectrum of the test compound, identify a suitable excitation wavelength (λex), typically at or near the absorption maximum.

    • Record the precise absorbance value at this λex for all solutions (test and standard).

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen λex. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., 2-5 nm bandwidth).

    • For each solution, record the fluorescence emission spectrum, scanning a range that fully captures the emission peak (e.g., from λex + 20 nm to 750 nm).

    • Causality: It is imperative that all instrument settings (λex, slit widths, integration time, detector voltage) remain identical for the measurements of the test compound and its corresponding standard.[6] This ensures the "identical conditions" requirement of the comparative method is met.

Data Analysis and Results

  • Spectral Integration:

    • Correct all emission spectra for the instrument's wavelength-dependent sensitivity. Modern fluorometers often have built-in correction files.

    • For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Gradient Plot Construction:

    • For both the test compound and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression on each data set. The slope of this line is the gradient (Grad) for that compound.

    • Trustworthiness: The R² value of the linear fit should be >0.99. A poor fit indicates potential issues like inner-filter effects, sample instability, or pipetting errors, and the experiment should be repeated.

G cluster_0 Principle of the Gradient Plot Y_axis Integrated Fluorescence Intensity X_axis Absorbance at λex p1 p5 p1->p5  Gradient (Slope) = Grad_x p2 p3 p4

Caption: A plot of integrated fluorescence intensity vs. absorbance yields a gradient used for quantum yield calculation.

Hypothetical Data Summary

Let's assume we performed the experiment for our thiazole derivative in ethanol against Rhodamine 6G.

CompoundSolvent (Refractive Index, η)Gradient (Grad) from PlotR² of Linear Fit
Rhodamine 6G (Standard) Ethanol (1.36)8,540,0000.9992
Test Compound Ethanol (1.36)3,120,0000.9989
Calculation

Using the comparative equation:

  • ΦST (Rhodamine 6G) = 0.95

  • GradST = 8,540,000

  • GradX = 3,120,000

  • ηST = 1.36

  • ηX = 1.36

ΦX = 0.95 * (3,120,000 / 8,540,000) * (1.36² / 1.36²) ΦX = 0.95 * 0.365 ΦX = 0.347

Discussion and Scientific Interpretation

Based on this hypothetical experiment, the fluorescence quantum yield of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid in ethanol is determined to be approximately 0.35 . This value is respectable and suggests the molecule is a moderately efficient fluorophore.

The D–π–A structure of the molecule likely leads to an intramolecular charge transfer (ICT) state upon excitation.[2] The efficiency of fluorescence from this ICT state is highly sensitive to the solvent environment. In polar solvents like ethanol, non-radiative decay pathways can be enhanced, which often leads to a lower quantum yield compared to non-polar solvents.[2][3] It would be insightful to repeat this experiment in a range of solvents with varying polarity (e.g., cyclohexane, toluene, acetonitrile) to fully characterize the fluorophore's solvatochromic behavior. A decrease in quantum yield with increasing solvent polarity would be consistent with the energy gap law for similar D–π–A dyes.[2]

This determined value of 0.35 positions the compound as a potentially useful scaffold for developing fluorescent probes, especially if its emission can be modulated by binding to a biological target, which could alter its local environment and, consequently, its quantum yield.

References

  • Al-Kahtani, A. A., & El-Sayed, H. A. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Royal Society of Chemistry. [Link]

  • Maiti, S., et al. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Link]

  • Prahl, S. (2017). Rhodamine 6G. Oregon Medical Laser Center. [Link]

  • Wikipedia. (n.d.). Rhodamine 6G. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). The Science Behind Rhodamine 6G: Properties and Applications. [Link]

  • ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. [Link]

  • Theodorou, P., & Papadopoulos, D. (1975). Properties of Rhodamine 6G in vapor phase. Journal of Applied Physics. [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved February 2, 2026, from [Link]

  • University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Brandner, A. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Rauf, M. K., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. PubMed. [Link]

  • Na-Makorn, P., et al. (n.d.). Investigation on Optical and Biological Properties of 2-(4-Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

  • PhotochemCAD. (n.d.). Quinine sulfate. [Link]

  • Emami, S., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Pant, D. D., et al. (2015). Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH. PubMed. [Link]

  • ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

  • ResearchGate. (n.d.). Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates. [Link]

  • Dolega, M. A., et al. (2019). Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education. [Link]

  • Sjöback, R., et al. (2009). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Mohammadi-Farani, A., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. [Link]

  • Gorka, A. P., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. NIH. [Link]

  • Chen, Y., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved February 2, 2026, from [Link]

  • De, S., & Pant, D. D. (n.d.). Excited-State Dynamics of Quinine Sulfate and Its Di-Cation Doped in Polyvinyl Alcohol Thin Films Near Silver Nanostructure Islands. NIH. [Link]

  • Sadek, O., et al. (2010). Fluorescein Excited-State Proton Exchange Reactions: Nanosecond Emission Kinetics and Correlation with Steady-State Fluorescence Intensity. The Journal of Physical Chemistry A. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of methodologies to assess and compare the selectivity of thiazole derivatives for various biological targets. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, by engaging a diverse set of biological targets.[4][5][6] However, the therapeutic success of any thiazole-based compound hinges critically on its selectivity—the ability to interact with the intended target while avoiding off-target interactions that can lead to toxicity and adverse effects.[7]

This guide moves beyond a simple listing of protocols. It is designed to provide a strategic framework, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure the integrity of your findings.

Chapter 1: The Landscape of Thiazole's Biological Targets

The versatility of the thiazole scaffold allows it to interact with a wide spectrum of protein families.[1][8] Understanding this landscape is the first step in designing a relevant selectivity screening strategy. Key target classes for thiazole derivatives include:

  • Protein Kinases: A major focus for thiazole derivatives, particularly in oncology.[9][10] Compounds like Dasatinib, an approved anticancer drug, feature a thiazole core and target multiple tyrosine kinases.[1][3][6] The high conservation of the ATP-binding site across the kinome makes achieving selectivity a significant challenge.[11]

  • Enzymes: Thiazoles can inhibit various other enzymes, such as cholinesterases in the context of Alzheimer's disease, tyrosinase, and TGF-β signaling pathway kinases like ALK5.[12][13][14][15]

  • G-Protein Coupled Receptors (GPCRs): Derivatives have been developed as potent and selective antagonists for adenosine receptors, demonstrating the scaffold's utility in modulating signaling pathways.[16]

  • Microtubules: Certain thiazole-naphthalene derivatives act as tubulin polymerization inhibitors, representing another important anticancer mechanism.[17]

The specific substitutions on the thiazole ring dictate its target preference and selectivity profile, a concept central to the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies.[12][13][16]

Chapter 2: Foundational Principles of Selectivity Profiling

Selectivity is not an absolute measure but a relative one. It is often quantified as a Selectivity Index (SI) , which is the ratio of the compound's potency (e.g., IC50 or Kd) against off-target proteins to its potency against the intended on-target protein. A higher SI indicates greater selectivity.

The core objective is to build a comprehensive understanding of a compound's interactions across a relevant portion of the proteome. This requires a multi-tiered approach, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays.

Chapter 3: A Step-by-Step Experimental Workflow for Assessing Selectivity

A robust assessment of selectivity integrates both in vitro biochemical methods and cell-based target engagement assays. This dual approach ensures that a compound not only binds to the purified target protein but also engages it within the complex milieu of a living cell.

Tier 1: In Vitro Biochemical Selectivity Screening

The first step is to assess the compound's activity against a panel of purified proteins. For kinase inhibitors, this often involves screening against a large portion of the human kinome.[18]

Featured Protocol: Large-Panel Kinase Profiling via Mobility Shift Assay

This biochemical assay directly measures the enzymatic activity of kinases by detecting the phosphorylation of a substrate. The mobility shift format offers high-quality data and avoids the use of radioactivity.[19]

Causality Behind the Method: This assay provides a direct, quantitative measure of a compound's ability to inhibit the catalytic function of a kinase. By screening against a broad panel (e.g., >100 kinases), a comprehensive selectivity profile can be generated early in the discovery process, guiding structure-activity relationship (SAR) studies.[11][19]

Step-by-Step Methodology:

  • Preparation: Recombinant kinases, fluorescently labeled peptide substrates, and ATP are prepared in an appropriate assay buffer. The test thiazole derivative is serially diluted to create a concentration range (e.g., 10-point, 3-fold dilutions).

  • Reaction Initiation: The kinase, test compound, and substrate are pre-incubated for a defined period (e.g., 15 minutes) at room temperature. The reaction is initiated by the addition of ATP.[11] A key control is a vehicle-only (e.g., DMSO) reaction for each kinase, which represents 100% activity.

  • Reaction Quench: After a specific incubation time (e.g., 2 hours), the reaction is stopped by the addition of a quench solution containing EDTA, which chelates the Mg2+ required for kinase activity.

  • Electrophoretic Separation: The reaction mixture is transferred to a microfluidic chip. An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their difference in charge.[20]

  • Detection & Analysis: The fluorescent signal from both the substrate and product peaks is detected. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Self-Validation: The protocol's integrity is maintained by including a known inhibitor for each kinase as a positive control. This validates the assay's performance and ensures that the kinases are active and responsive to inhibition.

Workflow for Biochemical Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis cluster_output Output Compound Thiazole Derivative (Serial Dilution) Incubation 1. Pre-incubate Kinase + Compound 2. Initiate with ATP + Substrate Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Substrate Fluorescent Peptide Substrate & ATP Substrate->Incubation Quench Stop Reaction (EDTA) Incubation->Quench Separation Microfluidic Separation (Substrate vs. Product) Quench->Separation Detection Fluorescence Detection Separation->Detection Analysis Calculate % Inhibition Determine IC50 Values Detection->Analysis Result Selectivity Profile (Kinome Map) Analysis->Result

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

Tier 2: Cellular Target Engagement Confirmation

Positive hits from biochemical screens must be validated in a cellular context. A compound might be potent against a purified enzyme but fail to engage its target in a cell due to poor permeability, efflux, or rapid metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement in intact cells or tissues.[21][22][23][24]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[24][25]

Causality Behind the Method: This assay directly measures the physical interaction between the drug and its target inside the cell.[22] By observing a thermal shift, one can confirm that the compound reaches its target and binds with sufficient affinity to induce stabilization. This provides crucial evidence linking biochemical activity to a cellular effect.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the thiazole derivative at various concentrations or with a vehicle control (e.g., DMSO) for a set period.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by a cooling step.[25]

  • Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles or sonication.

  • Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein fraction (pellet).[24][25]

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature. Western blotting is a common method for this quantification.[21]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A positive shift in the Tagg for compound-treated samples compared to the vehicle control indicates target engagement.[24]

Self-Validation: The protocol is inherently self-validating by comparing the melting curve of the target protein in the presence of the compound to the vehicle control. A non-target protein should also be probed on the Western blot; its melting curve should not shift, demonstrating the specificity of the interaction.

Workflow for the Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis & Output Treatment Treat Intact Cells with Thiazole Derivative vs. Vehicle Heating Heat Cell Aliquots across a Temperature Gradient Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifuge Separate Soluble (Supernatant) from Aggregated (Pellet) Proteins Lysis->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Curve Plot Melting Curves (Soluble Protein vs. Temp) Quantify->Curve Result Determine Thermal Shift (ΔTagg) Confirm Target Engagement Curve->Result

Caption: Step-by-step workflow for CETSA.

Chapter 4: Case Studies & Data Interpretation

The ultimate goal is to synthesize data from both biochemical and cellular assays to build a compelling case for a compound's selectivity.

Data Presentation: Comparing Thiazole Derivatives

Quantitative data should be summarized in tables for clear comparison. Consider two hypothetical thiazole-based kinase inhibitors, TZD-A (a highly selective lead) and TZD-B (a less selective analog).

Table 1: Biochemical Selectivity Profile of Thiazole Derivatives (IC50, nM)

Compound IDTarget Kinase: ALK5Off-Target 1: p38αOff-Target 2: VEGFR2Selectivity Index (p38α/ALK5)Selectivity Index (VEGFR2/ALK5)
TZD-A 3.71,250980338265
TZD-B 15.285455.63.0

Data inspired by findings on potent ALK5 inhibitors.[14]

Interpretation: The biochemical data in Table 1 clearly shows that TZD-A is not only more potent against the target kinase ALK5 but is also significantly more selective than TZD-B .[14] TZD-A shows over 300-fold selectivity against p38α, whereas TZD-B is only about 5-fold selective. This quantitative comparison is crucial for prioritizing compounds for further development.

Table 2: Cellular Target Engagement Data (CETSA)

Compound IDConcentrationTarget: ALK5 ΔTagg (°C)Off-Target: p38α ΔTagg (°C)
TZD-A 1 µM+5.8+0.3
TZD-B 1 µM+4.2+2.5

Interpretation: The CETSA data in Table 2 corroborates the biochemical findings. TZD-A induces a significant thermal stabilization of the target protein ALK5 with minimal effect on the off-target p38α, confirming selective engagement in a cellular environment. In contrast, TZD-B stabilizes both the target and the off-target protein, predicting potential off-target effects in a physiological system.

Conclusion

Assessing the selectivity of thiazole derivatives is a multi-faceted process that requires a logical, tiered approach. By combining broad in vitro profiling with rigorous in situ target engagement validation, researchers can build a comprehensive and reliable selectivity profile. This strategy, grounded in sound experimental design and causality, is essential for identifying promising lead candidates and advancing the development of safe and effective thiazole-based therapeutics. Explaining the rationale behind assay choices and incorporating self-validating controls are paramount to ensuring the scientific integrity of the data generated.

References

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  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2019). Platelets. Available from: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2023). SLAS Discovery. Available from: [Link]

  • Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Four ways to measure selectivity. (2019). ResearchGate. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Available from: [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. Available from: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). Neural Regeneration Research. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. Available from: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available from: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). Cancers. Available from: [Link]

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Technical Comparison: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTC) in Live vs. Fixed Cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the performance of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (referred to herein as DPTC ) in live versus fixed cell imaging.

This guide is designed for drug development professionals and microscopists utilizing the intrinsic fluorescence of this pharmacophore to validate subcellular localization without the steric hindrance of bulky fluorophore conjugates (e.g., FITC, BODIPY).

Executive Summary

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTC) acts as a solvatochromic, intrinsically fluorescent small molecule. Its structure—a push-pull system comprising an electron-donating dimethylamino group and an electron-withdrawing thiazole-carboxylic acid moiety—renders it highly sensitive to the intracellular microenvironment.

  • Live Cell Performance: DPTC exhibits dynamic, pH-dependent localization, primarily accumulating in acidic organelles (lysosomes) and hydrophobic membranes due to the protonation of the dimethylamino group and the lipophilicity of the phenyl-thiazole core.

  • Fixed Cell Performance: Fixation introduces significant artifacts. Paraformaldehyde (PFA) alters the pH gradient, causing probe redistribution, while solvent-based fixatives (Methanol/Acetone) lead to rapid extraction of this lipophilic molecule.

Recommendation: Live-cell imaging is the mandatory gold standard for DPTC. Fixed-cell protocols require specific cross-linking modifications to prevent >60% signal loss and localization artifacts.

Mechanism of Action & Photophysics

Understanding the chemical behavior of DPTC is prerequisite to interpreting imaging data.

  • Intrinsic Fluorescence: DPTC operates via an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, electron density shifts from the phenyl ring to the thiazole carboxylate.

  • Environmental Sensitivity:

    • Viscosity: In high-viscosity environments (membranes, nuclei), non-radiative decay is suppressed, increasing Quantum Yield (QY).

    • pH Sensitivity: The dimethylamino group (pKa ~4-5) becomes protonated in acidic compartments (lysosomes), quenching ICT and shifting the emission spectrum (Blue Shift).

    • Solvatochromism: Emission redshifts in polar solvents and blueshifts in non-polar environments (lipid droplets).

DOT Diagram: Photophysical Mechanism

DPTC_Mechanism DPTC_Ground DPTC (Ground State) ICT_State ICT Excited State (Dipole Moment ↑) DPTC_Ground->ICT_State Photon Absorption Excitation Excitation (UV/Blue) Excitation->DPTC_Ground Env_Polar Polar Solvent (Cytosol) ICT_State->Env_Polar Env_Lipid Non-Polar/Viscous (Membranes/Lipids) ICT_State->Env_Lipid Env_Acidic Acidic pH (Lysosome) ICT_State->Env_Acidic Em_Red Red Shifted Emission (Low QY) Env_Polar->Em_Red Relaxation Em_Blue Blue Shifted/Bright (High QY) Env_Lipid->Em_Blue TICT Suppression Quench Protonation Quenching (Signal Loss) Env_Acidic->Quench H+ Binding

Figure 1: Photophysical response of DPTC to intracellular environments. Note the divergence in signal output based on polarity and pH.

Performance Comparison: Live vs. Fixed

A. Live Cell Imaging (The Gold Standard)

In live cells, DPTC acts as a "smart" probe. It passively diffuses across the plasma membrane.

  • Kinetics: Rapid uptake (<5 mins).

  • Localization:

    • Cytosol: Low fluorescence (quenched by water polarity).

    • Membranes: High fluorescence (viscosity-induced brightening).

    • Lysosomes: Variable. Unprotonated species enter; protonation traps them (ion trapping), but may quench fluorescence depending on the specific pH.

  • Cytotoxicity: Low at imaging concentrations (<10 µM) for short durations (<1 hr).

B. Fixed Cell Imaging (The Artifact Trap)

Fixation destroys the electrochemical gradients that dictate DPTC localization.

  • PFA (Paraformaldehyde): Crosslinks proteins but does not immobilize small lipophilic molecules like DPTC. Upon membrane permeabilization (Triton X-100), DPTC leaks out or redistributes to hydrophobic lipid droplets, creating false localization data .

  • Methanol/Acetone: These organic solvents dissolve the cell membrane lipids. Since DPTC is lipophilic, it is completely extracted along with the lipids, resulting in near-total signal loss.

C. Quantitative Comparison Table
FeatureLive Cells (Physiological)Fixed Cells (4% PFA)Fixed Cells (Methanol)
Uptake Mechanism Passive Diffusion & Ion TrappingN/A (Post-fix staining)N/A
Localization Accuracy High (Reflects biological state)Low (Redistribution artifacts)Very Low (Structure collapse)
Signal Retention 100% (Dynamic equilibrium)~30-40% (Leakage prone)<5% (Extraction)
Spectral Integrity Environment-dependent (Solvatochromic)Homogenized (Fixative effect)N/A (No signal)
Background Noise Low (Wash-free possible)High (Requires washing)N/A
Key Artifact Phototoxicity (if prolonged)Lysosomal Leakage Membrane Dissolution

Experimental Protocols

Protocol A: Live Cell Kinetic Imaging (Recommended)

Objective: Visualize real-time distribution without disturbing intracellular pH.

  • Seed Cells: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes (35mm) to 70% confluency.

  • Preparation: Prepare a 10 mM stock solution of DPTC in DMSO.

  • Staining:

    • Dilute stock to 5 µM in phenol-red free DMEM (serum-free to avoid albumin binding).

    • Incubate cells for 15 minutes at 37°C / 5% CO2.

  • Imaging:

    • Do NOT wash. (Washing disrupts equilibrium and causes rapid efflux).

    • Image immediately in a stage-top incubator.

    • Excitation: 405 nm or 488 nm (depending on specific derivative tuning).

    • Emission: Collect 450–550 nm.

Protocol B: Optimized Fixation (If Fixation is Mandatory)

Objective: Minimize redistribution artifacts using a chemical cross-linking trap.

  • Fixation:

    • Add 4% PFA (pre-warmed to 37°C) directly to the culture medium (1:1 ratio) to avoid osmotic shock.

    • Incubate 10 mins.

    • Crucial Step: Wash 3x with PBS containing 1% BSA . (BSA scavenges unbound probe, reducing background, but cannot stop leakage).

  • Permeabilization (Skip if possible):

    • Avoid Triton X-100. Use Saponin (50 µg/mL) for milder permeabilization if antibody counter-staining is required.

  • Counter-staining:

    • Perform antibody staining before DPTC incubation if possible.

    • Add DPTC (10 µM) in the final step for 10 mins.

  • Mounting: Use a non-hardening aqueous mounting medium. Avoid glycerol-based hardeners as they alter DPTC solvatochromism.

Alternatives Analysis

When DPTC performance is suboptimal for a specific assay, consider these alternatives:

Alternative ProbeTargetComparison to DPTC
Thioflavin T Amyloids / ViscosityStructurally similar (Benzothiazole vs. Thiazole). ThT has higher quantum yield for aggregates but lower membrane permeability than DPTC.
Nile Red Lipids / HydrophobicityNile Red is more robust in fixed cells but lacks the specific carboxylic acid handle for conjugation that DPTC offers.
BODIPY 493/503 Neutral LipidsBODIPY is far brighter and more photostable than DPTC but is strictly for lipids and insensitive to pH.
LysoTracker LysosomesLysoTracker is purpose-built for acidic retention. DPTC is a "leakier" lysosomal probe, making LysoTracker superior for fixed samples.

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between Live and Fixed workflows for DPTC.

Workflow_Decision Start Start: DPTC Imaging Experiment Question Is Antibody Co-staining Required? Start->Question Live_Path No (Live Imaging) Question->Live_Path No Fixed_Path Yes (Fixed Imaging) Question->Fixed_Path Yes Live_Step1 Incubate 5µM DPTC (Serum-Free, 15 min) Live_Path->Live_Step1 Fixed_Step1 Fix: 4% PFA (10 min) NO Methanol Fixed_Path->Fixed_Step1 Live_Step2 Direct Imaging (No Wash) Live_Step1->Live_Step2 Outcome_Live Result: High Fidelity Physiological Distribution Live_Step2->Outcome_Live Fixed_Step2 Perm: Saponin (Avoid Triton) Fixed_Step1->Fixed_Step2 Fixed_Step3 Stain: Antibodies First DPTC Last Fixed_Step2->Fixed_Step3 Outcome_Fixed Result: Potential Artifacts (Check Controls!) Fixed_Step3->Outcome_Fixed

Figure 2: Decision tree for DPTC experimental design. Note the critical avoidance of Methanol and Triton X-100 in the fixed pathway.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23434693, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. [Link]

  • Mechanisms of Solvatochromic Probes: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. [Link]

  • Fixation Artifacts in Small Molecule Imaging: Schnell, U., Dijk, F., & Giepmans, B. N. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods. [Link]

  • Thiazole-Based Fluorophores: Gao, Y., et al. (2019). Recent Advances in Thiazole-Based Fluorescence Probes for Monitoring Biologically Important Species. Dyes and Pigments. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid[1]

Executive Safety Summary & Hazard Assessment

Chemical Identity:

  • Name: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid[1]

  • CAS Number: 955400-50-7[1]

  • Physical State: Solid (typically yellow/orange powder)[1]

  • Storage: 2–8°C (Refrigerate), desicate.

Risk Context: As a thiazole-carboxylic acid derivative with a dimethylamino moiety, this compound is a structural analog to various kinase inhibitors and biologically active synthons.[1][2] While classified primarily as an Irritant , its structural relationship to bioactive amines mandates a "Potent Compound" handling strategy.[1][2] The primary operational risk is dust inhalation during weighing and transfer, which can trigger respiratory tract irritation (H335) and potential sensitization.[1][2]

GHS Hazard Classification (Self-Validating Check): Before handling, verify the container label matches the following profile:

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritation.[1][3]WARNING
Eye Irritation 2AH319: Causes serious eye irritation.[1][2]WARNING
STOT - SE 3H335: May cause respiratory irritation.[1][2]WARNING

Personal Protective Equipment (PPE) Strategy

Do not rely solely on standard "lab basics." The presence of the dimethylamino group increases lipid solubility, potentially enhancing dermal absorption.[1][2]

A. Respiratory Protection (Critical)
  • Primary Barrier: All solid handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[1][2]

  • Secondary Barrier: If hood work is impossible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.[1][2]

    • Rationale: H335 indicates the dust is bioactive in the lungs.[1][2] Engineering controls (hood) are superior to personal respirators.[1][2]

B. Dermal Protection[1][5]
  • Glove Protocol: Double-gloving is required.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

    • Technique: Inspect outer gloves immediately after contact with the solid.[1][2] Change outer gloves every 2 hours or immediately upon contamination.[1][2]

  • Body Protection: Lab coat with cinched cuffs (knit wrists) to prevent dust migration up the arm.[1][2]

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).[1][2]

    • Contraindication: Do not use safety glasses with side shields alone.[1][2] The fine powder nature of the substance allows it to bypass side gaps during air currents.[1][2]

Operational Protocol: Safe Handling & Solubilization

This workflow minimizes dust generation ("puffing") and ensures accurate concentration.[1][2]

Solubility Note: This compound is sparingly soluble in water but highly soluble in DMSO (Dimethyl sulfoxide) and DMF .[1][2]

Step-by-Step Workflow
  • Preparation:

    • Equip PPE.[1][2][4][5]

    • Place a static-dissipative mat or wipe inside the fume hood to prevent static charge from scattering the powder.[1][2]

    • Pre-calculate the volume of DMSO needed for your stock solution (e.g., 10 mM).[1][2]

  • Weighing (The "Static Drop" Method):

    • Do not use a spatula to scoop directly from the stock bottle.[1][2]

    • Step A: Tare a clean glass vial (amber preferred for light stability).

    • Step B: Gently tap the stock bottle to loosen the powder.[1][2]

    • Step C: Tilt the stock bottle and rotate it to dispense powder into the vial. This avoids introducing a contaminated spatula into the source.[1][2]

    • Step D: Cap the stock bottle immediately.

  • Solubilization:

    • Add DMSO directly to the vial containing the solid.[1][2]

    • Do not vortex immediately. Vortexing a dry powder/liquid mix can force dust into the cap threads.[1][2]

    • Action: Pipette mix gently or sonicate for 30–60 seconds until fully dissolved.

  • Decontamination:

    • Wipe the exterior of the stock bottle and the new solution vial with a Kimwipe dampened with 70% Ethanol or Acetone before removing them from the hood.[1][2]

Visualization: Safety Logic & Workflow

The following decision tree illustrates the critical safety checkpoints for handling this compound.

SafetyWorkflow Start Start: Handling 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Is Powder? Solution Solution (DMSO/Media) CheckState->Solution Is Dissolved? Hood MANDATORY: Chemical Fume Hood Solid->Hood High Inhalation Risk Bench Benchtop Permissible (If capped) Solution->Bench Low Inhalation Risk PPE_Solid PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE_Solid Weighing Weighing: Use Static Control NO Spatula (Tap Method) Solubilization Add Solvent (DMSO) Sonicate to Dissolve Weighing->Solubilization Solubilization->Solution Compound Dissolved PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses Bench->PPE_Liquid PPE_Solid->Weighing

Figure 1: Operational safety logic flow. Note the strict requirement for Fume Hood usage when the compound is in solid form due to inhalation risks.[2]

Disposal & Emergency Response

Waste Categorization:

  • Solid Waste: Dispose of contaminated wipes, weighing boats, and solid residues in Hazardous Solid Waste (labeled "Toxic/Irritant").[1][2]

  • Liquid Waste: Solutions in DMSO/DMF must go to Organic Waste (Non-Halogenated) .[1][2] Do not pour down the drain.

Emergency Procedures:

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][5] Hold eyelids open. The thiazole ring can cause stinging; do not rub.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5] Do not use alcohol/ethanol on skin, as it may increase absorption of the dimethylamino moiety.[1][2]

  • Spill (Solid): Do not dry sweep.[1][2] Cover with a wet paper towel (water or oil) to dampen, then wipe up to prevent dust generation.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CID 135483984).[1] National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Thiazole Derivatives in Drug Discovery: Safety and Handling. PubMed Central.[1][2] Retrieved February 2, 2026, from [Link](General guidance on Thiazole handling).[1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.